2,3-Dihydroxypropyl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydroxypropyl acetate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-4(7)9-3-5(8)2-6/h5-6,8H,2-3H2,1H3 | |
| Source | PubChem | |
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InChI Key |
KMZHZAAOEWVPSE-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Record name | ACETIN | |
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DSSTOX Substance ID |
DTXSID4041579 | |
| Record name | Glycerol 1-monoacetate | |
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Molecular Weight |
134.13 g/mol | |
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Physical Description |
Acetin is a clear colorless to pale yellow viscous liquid with a characteristic odor. (NTP, 1992), Colorless liquid; Very hygroscopic; Commercial product is pale yellow liquid; [Merck Index] Slightly viscous liquid; [MSDSonline] | |
| Record name | ACETIN | |
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| Record name | Glyceryl monoacetate | |
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Boiling Point |
316 °F at 16.5 mmHg (NTP, 1992), 129-131 °C @ 3 MM HG | |
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| Record name | GLYCERYL MONOACETATE | |
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Flash Point |
greater than 201.2 °F (NTP, 1992) | |
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Solubility |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), SOL IN WATER, ALCOHOL, SLIGHTLY IN ETHER; INSOL IN BENZENE | |
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| Record name | GLYCERYL MONOACETATE | |
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Density |
1.206 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.206 @ 20 °C/4 °C | |
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Vapor Pressure |
3 mmHg at 266 °F (NTP, 1992), 0.00392 [mmHg], 3 MM HG @ 130 °C | |
| Record name | ACETIN | |
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| Record name | Glyceryl monoacetate | |
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Impurities |
OFTEN CONTAMINATED WITH GLYCERIN. | |
| Record name | GLYCERYL MONOACETATE | |
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Color/Form |
COLORLESS LIQUID; COMMERCIAL PRODUCT IS PALE YELLOW, Thick liquid | |
CAS No. |
26446-35-5, 106-61-6, 1335-58-6 | |
| Record name | ACETIN | |
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| Record name | 1-Monoacetin | |
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| Record name | Glyceryl 1-acetate | |
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| Record name | 1,2,3-Propanetriol, acetate | |
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| Record name | Glyceryl monoacetate | |
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| Record name | Glycerol acetate | |
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| Record name | 2,3-dihydroxypropyl acetate | |
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| Record name | GLYCERYL 1-ACETATE | |
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Melting Point |
FP: -78 °C | |
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Foundational & Exploratory
An In-depth Technical Guide to 2,3-Dihydroxypropyl Acetate: Chemical Properties, Structure, and Antimicrobial Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydroxypropyl acetate, also known as glycerol 1-acetate or monoacetin, is a monoester of glycerol and acetic acid.[1][2] It belongs to the class of 1-monoacylglycerols, which are monoacylglycerols with a glycerol acylated at the 1-position.[2][3] This compound and other glycerol monoesters are recognized for their antimicrobial properties and are utilized in various industrial applications, including as solvents and in the manufacturing of tanning agents and dyes. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, purification, and the current understanding of the antimicrobial mechanism of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the tables below. This data has been compiled from various sources to provide a comprehensive reference.
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | This compound[4] |
| Synonyms | Glycerol 1-acetate, Monoacetin, 1-Monoacetin, Acetin[1][5] |
| CAS Numbers | 106-61-6, 26446-35-5[1] |
| Chemical Formula | C₅H₁₀O₄[5] |
| Molecular Weight | 134.13 g/mol [5] |
| InChI | InChI=1S/C5H10O4/c1-4(7)9-3-5(8)2-6/h5-6,8H,2-3H2,1H3[1] |
| InChIKey | KMZHZAAOEWVPSE-UHFFFAOYSA-N[1] |
| SMILES | CC(=O)OCC(O)CO[2] |
Table 2: Physical Properties
| Property | Value |
| Physical State | Colorless, thick, hygroscopic liquid[1] |
| Boiling Point | 253 °C[5] |
| Melting Point | 3 °C |
| Density | 1.21 - 1.22 g/cm³[5] |
| Flash Point | 107.3 °C[5] |
| Solubility | Soluble in water and ethanol; slightly soluble in ether; insoluble in benzene. |
| Vapor Pressure | 0.00291 mmHg at 25°C |
Chemical Structure
This compound consists of a glycerol backbone where one of the primary hydroxyl groups is esterified with an acetyl group. The stereochemistry of the central carbon of the glycerol moiety can be either (R) or (S), leading to two enantiomers.
Spectral Data
Infrared (IR) Spectrum
The NIST WebBook provides a reference IR spectrum for 1,2,3-Propanetriol, 1-acetate (CAS: 106-61-6). The spectrum was measured on a dispersive instrument as a liquid (neat). Key spectral features are expected to include a broad O-H stretching band for the hydroxyl groups, a strong C=O stretching band for the ester carbonyl group, and C-O stretching bands.[6]
Nuclear Magnetic Resonance (NMR) Spectra
Predicted ¹H NMR Spectral Data (D₂O, 100 MHz) [3]
-
~4.2 ppm (m, 1H): CH proton of the glycerol backbone.
-
~4.1 ppm (dd, 1H): CH₂ proton adjacent to the acetate group.
-
~3.9 ppm (dd, 1H): CH₂ proton adjacent to the acetate group.
-
~3.6 ppm (d, 2H): CH₂ proton adjacent to the primary hydroxyl group.
-
~2.1 ppm (s, 3H): CH₃ protons of the acetyl group.
Predicted ¹³C NMR Spectral Data (D₂O, 100 MHz) [3]
-
~174 ppm: Carbonyl carbon of the acetyl group.
-
~70 ppm: CH carbon of the glycerol backbone.
-
~66 ppm: CH₂ carbon adjacent to the acetate group.
-
~63 ppm: CH₂ carbon adjacent to the primary hydroxyl group.
-
~20 ppm: CH₃ carbon of the acetyl group.
Experimental Protocols
Synthesis: Esterification of Glycerol with Acetic Acid
The synthesis of this compound (monoacetin) is typically achieved through the direct esterification of glycerol with acetic acid. The reaction can be catalyzed by an acid catalyst to increase the reaction rate. The following is a representative protocol adapted from the literature.
Materials:
-
Glycerol
-
Glacial Acetic Acid
-
Acid catalyst (e.g., Amberlyst-15, sulfuric acid)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine glycerol and a molar excess of acetic acid (e.g., a 1:3 to 1:9 molar ratio of glycerol to acetic acid).
-
Add the acid catalyst (e.g., 1-5 wt% of the total reactants).
-
Heat the reaction mixture to a temperature between 80-120°C with continuous stirring.
-
Monitor the reaction progress over time (e.g., 1-4 hours) by taking aliquots and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution) if a homogeneous catalyst was used. If a solid catalyst was used, it can be removed by filtration.
-
The crude product will be a mixture of mono-, di-, and triacetin, along with unreacted glycerol and acetic acid.
Purification: Separation of Monoacetin
The purification of monoacetin from the crude reaction mixture can be achieved using chromatographic techniques. Counter-current chromatography has been shown to be an effective method for separating mono-, di-, and triacetins.[7] A general protocol for purification by column chromatography is described below.
Materials:
-
Crude acetin mixture
-
Silica gel for column chromatography
-
Solvent system (e.g., a gradient of hexane and ethyl acetate)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Rotary evaporator
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., hexane or a hexane-rich mixture).
-
Pack a glass chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude acetin mixture in a minimal amount of a suitable solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with the chosen solvent system. A gradient from a less polar to a more polar solvent mixture (e.g., increasing the proportion of ethyl acetate in hexane) will separate the components based on their polarity. Triacetin (least polar) will elute first, followed by diacetins, and then monoacetin (most polar).
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing pure monoacetin.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield purified this compound.
References
- 1. Glyceryl Acetate | C5H10O4 | CID 33510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0243948) [hmdb.ca]
- 3. Human Metabolome Database: Showing metabocard for (R)-glycerol 1-acetate (HMDB0012485) [hmdb.ca]
- 4. CID 87381154 | C10H20O8 | CID 87381154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 106-61-6 | FD167339 [biosynth.com]
- 6. 1,2,3-Propanetriol, 1-acetate [webbook.nist.gov]
- 7. Separation of acetins by counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,3-Dihydroxypropyl Acetate
This technical guide provides a comprehensive overview of 2,3-dihydroxypropyl acetate, also widely known as glycerol monoacetate or monoacetin. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, and potential biological activities.
Nomenclature and Chemical Identity
This compound is a glycerol derivative that can exist as a mixture of isomers. The nomenclature and associated CAS numbers can vary depending on the specific isomer or if it is a mixture.
-
Common Name: Monoacetin, Glyceryl monoacetate
-
IUPAC Name: The systematic IUPAC name is this compound. For specific stereoisomers, the name would be, for example, [(2S)-2,3-dihydroxypropyl] acetate.
-
CAS Numbers: Several CAS numbers are associated with this compound, reflecting its isomeric forms and commercial preparations which may be mixtures. Common CAS numbers include:
-
106-61-6: Often used for this compound.[1]
-
26446-35-5: Frequently refers to glycerol monoacetate, which is often a mixture of 1-monoacetin (this compound) and 2-monoacetin (1,3-dihydroxypropan-2-yl acetate), and may contain varying amounts of diacetates.[2][3][4][5][6][7][8]
-
1335-58-6: Also listed for this compound.[9]
-
The relationship between these identifiers can be visualized as follows:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. Data is compiled from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₀O₄ | [2][8] |
| Molecular Weight | 134.13 g/mol | [2][8] |
| Appearance | Clear colorless to pale yellow viscous liquid | [3][10] |
| Boiling Point | 253 - 258 °C | [3] |
| Density | 1.21 - 1.22 g/cm³ at 20°C | [3] |
| Flash Point | 107.3 - 145 °C | [3] |
| Water Solubility | Soluble | [5][6] |
| Refractive Index | ~1.4500 | [3][6] |
Experimental Protocols
Detailed experimental protocols for the synthesis and application of this compound are not extensively available in the public domain. However, general methodologies can be inferred from the literature.
Synthesis: The synthesis of monoacetin is typically achieved through the esterification of glycerol with acetic acid or acetic anhydride. This reaction, known as acetylation, can be catalyzed by heterogeneous acidic catalysts. The reaction conditions, such as temperature, catalyst loading, and the molar ratio of acetic acid to glycerol, are critical factors that influence the selectivity towards mono-, di-, or triacetin.[11] For instance, a higher molar ratio of acetic acid to glycerol (e.g., 1:9) has been shown to favor the formation of acetins.[11]
Antimicrobial Activity Assay (General Protocol): this compound has been described as an antimicrobial agent. A general protocol to evaluate its efficacy would involve the following steps:
-
Microorganism Preparation: Cultures of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) are grown in a suitable broth medium to a specific optical density.
-
Minimum Inhibitory Concentration (MIC) Determination: A serial dilution of this compound is prepared in a 96-well microtiter plate. The bacterial suspension is then added to each well. The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours). The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
-
Agar Diffusion Method: A bacterial lawn is spread on an agar plate. Discs impregnated with different concentrations of this compound are placed on the agar surface. The plate is incubated, and the diameter of the inhibition zone around each disc is measured to assess the antibacterial activity.[12]
Potential Signaling Pathways and Mechanisms of Action
While specific signaling pathways for this compound are not well-documented, its biological effects may be attributed to its hydrolysis product, acetate, or its action as a glycerol derivative.
Antimicrobial Mechanism: The antimicrobial activity of this compound is likely related to its ability to disrupt bacterial cell membranes. Cationic compounds are known to interact with the negatively charged components of bacterial cell walls, such as teichoic acids in Gram-positive bacteria and the lipopolysaccharide (LPS) layer in Gram-negative bacteria.[13][14] This interaction can lead to increased membrane permeability, destabilization of the lipid bilayer, and ultimately cell lysis.[13]
Involvement in Host Signaling Pathways: If metabolized to acetate, this molecule can participate in various cellular signaling pathways:
-
mTOR Signaling Pathway: Acetate can induce the synthesis of fatty acids and triglycerides by activating the mTOR signaling pathway. This has been observed in bovine mammary epithelial cells, where acetate treatment led to an upregulation of lipogenic genes such as SREBP1, SCD1, and FAS.[15]
-
NLRP3 Inflammasome Pathway: Acetate derived from microbiota has been shown to enhance the host's antiviral response against influenza A virus (IAV). This is achieved through the activation of the NLRP3 inflammasome, which in turn promotes the production of type I interferons (IFN-I).[16]
-
Nrf2 Activation: While not directly studied for this compound, a related compound, hydroxytyrosol acetate, has been shown to be a more potent activator of the Nrf2 signaling pathway than its parent compound, hydroxytyrosol. The activation of Nrf2 leads to the expression of phase II antioxidant enzymes, providing cellular protection against oxidative stress.[17]
It is important to note that these pathways are associated with acetate or structurally related compounds, and further research is needed to confirm their direct relevance to this compound.
References
- 1. This compound, 50 mg, CAS No. 106-61-6 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Belgium [carlroth.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Monoacetin | 26446-35-5 [chemicalbook.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Glycerol monoacetate, tech., mixture of isomers, cont. varying amounts of diacetate | Fisher Scientific [fishersci.ca]
- 6. chembk.com [chembk.com]
- 7. Glycerol monoacetate [webbook.nist.gov]
- 8. scbt.com [scbt.com]
- 9. This compound (1335-58-6) for sale [vulcanchem.com]
- 10. Monoacetin - Safety Data Sheet [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial activity of α-(2-hydroxy-2-methylpropyl)-ω-(2-hydroxy-3-methylbut-2-en-1-yl) polymethylene from caesalpinia bonducella (L.) Flem - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Microbiota-derived acetate enhances host antiviral response via NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 2,3-Dihydroxypropyl Acetate and its Scientific Synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-dihydroxypropyl acetate, a versatile chemical compound with applications ranging from a solvent to a potential prodrug component. This document details its various synonyms encountered in scientific literature, its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its role in relevant biological pathways.
Nomenclature and Synonyms
This compound is known by a multitude of synonyms in scientific and commercial contexts. A comprehensive list is provided below to aid in literature searches and chemical identification.
Table 1: Synonyms and Identifiers for this compound
| Category | Synonym/Identifier |
| IUPAC Name | This compound |
| Common Names | Glycerol-1-acetate, Monoacetin, 1-Monoacetin, α-Monoacetin, Glyceryl monoacetate, Glycerol monoacetate, Acetin |
| Systematic Names | 1,2,3-Propanetriol, 1-acetate; 1-Acetoxy-2,3-dihydroxypropane |
| CAS Registry Number | 106-61-6 |
| Molecular Formula | C5H10O4 |
| Molecular Weight | 134.13 g/mol |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.
Table 2: Physicochemical Data for this compound
| Property | Value | Reference |
| Appearance | Colorless to pale yellow, viscous liquid | [1] |
| Boiling Point | 258 °C | [1] |
| Density | 1.206 g/cm³ at 20 °C | [1] |
| Flash Point | 145 °C | [1] |
| Solubility | Soluble in water and ethanol; slightly soluble in ether; insoluble in benzene. | [1] |
| Refractive Index | 1.4500 | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.
Synthesis of this compound
Both chemical and enzymatic methods can be employed for the synthesis of this compound.
Principle: This method involves the direct esterification of glycerol with acetic acid.
Materials:
-
Glycerol
-
Concentrated Acetic Acid
-
Distillation apparatus
-
Heating mantle
-
Round-bottom flask
-
Condenser
Procedure:
-
Combine glycerol and a molar excess of concentrated acetic acid in a round-bottom flask.
-
Heat the mixture under reflux. The water formed during the reaction is continuously removed by distillation to drive the equilibrium towards the product.
-
After the reaction is complete (monitored by techniques like TLC or GC), the excess acetic acid is distilled off.
-
The crude product can be further purified by vacuum distillation.
Principle: This method utilizes a lipase enzyme to catalyze the esterification of glycerol, offering higher selectivity and milder reaction conditions.
Materials:
-
Glycerol
-
Vinyl acetate (or acetic acid)
-
Immobilized Lipase (e.g., from Candida antarctica, Novozym 435)
-
Anhydrous solvent (e.g., tert-butanol)
-
Orbital shaker or magnetic stirrer
-
Reaction vessel (e.g., screw-capped flask)
Procedure:
-
In a screw-capped flask, dissolve glycerol and vinyl acetate in anhydrous tert-butanol.
-
Add the immobilized lipase to the reaction mixture.
-
Incubate the mixture in an orbital shaker at a controlled temperature (e.g., 40-60°C) for a specified period (e.g., 24-48 hours).
-
Monitor the progress of the reaction by taking aliquots and analyzing them by GC-MS.
-
Once the reaction reaches the desired conversion, separate the immobilized enzyme by filtration.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product using column chromatography.
Purification: Column Chromatography
Principle: This technique separates this compound from unreacted starting materials and byproducts based on their differential adsorption to a stationary phase.
Materials:
-
Crude this compound
-
Silica gel (100-200 mesh)
-
Chromatography column
-
Solvent system (e.g., a gradient of ethyl acetate in hexane)
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane).
-
Pack the chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing pure this compound.
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.[2]
Analytical Methods
Principle: GC-MS is used for the separation, identification, and quantification of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column (e.g., ZB-1701).
Procedure:
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane). Derivatization with a silylating agent may be performed to improve volatility and peak shape.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
-
GC Separation:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 270 °C) at a specific rate (e.g., 10 °C/min), and hold for a final period.[3]
-
-
MS Detection:
Principle: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
Deuterated solvent (e.g., CDCl₃ or D₂O).
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified compound in the deuterated solvent in an NMR tube.
-
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra according to standard instrument protocols.[7][8][9][10][11]
-
For ¹H NMR, typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and interpret the chemical shifts, coupling constants, and integration values to confirm the structure of this compound.
Principle: FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule.
Instrumentation:
-
FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
Procedure:
-
Sample Preparation: Place a small drop of the liquid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Record the spectrum over a typical range (e.g., 4000-400 cm⁻¹).
-
Collect a sufficient number of scans (e.g., 16-32) at a suitable resolution (e.g., 4 cm⁻¹).[12]
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in this compound, such as the O-H stretch of the hydroxyl groups, the C=O stretch of the ester, and the C-O stretches.[13]
Biological Pathways and Relationships
While this compound is not a central metabolite in major signaling pathways, its components, glycerol and acetate, are integral to cellular metabolism. Furthermore, its ester linkage makes it a candidate for prodrug design, and it exhibits antimicrobial properties.
Metabolic Context of Glycerol and Acetate
The metabolic fates of glycerol and acetate are fundamental to cellular energy production and biosynthesis.
Caption: Metabolic fate of glycerol and acetate, the constituents of this compound.
Glycerol, released from the breakdown of triglycerides, can be phosphorylated to glycerol-3-phosphate and then converted to dihydroxyacetone phosphate (DHAP), an intermediate in glycolysis.[14][15][16] Acetate can be activated to acetyl-CoA, which is a central molecule in metabolism, entering the TCA cycle for energy production or serving as a precursor for fatty acid synthesis.[17][18][19][20][21][22]
Prodrug Strategy
The ester linkage in this compound can be cleaved by esterase enzymes present in the body to release the parent alcohol (glycerol) and acetic acid. This principle can be applied in prodrug design, where a pharmacologically active molecule with a hydroxyl group is esterified to improve properties like membrane permeability.
Caption: Generalized workflow of a prodrug strategy utilizing an ester linkage.[23][24][25]
Antimicrobial Mechanism of Action
This compound has been reported to possess antimicrobial activity. While the precise signaling pathway of its action is not extensively detailed in the literature, the general mechanisms of antimicrobial agents often involve disruption of the bacterial cell membrane or interference with essential cellular processes.
Caption: Postulated mechanisms of antimicrobial action for this compound.[26][27][28][29]
This guide serves as a foundational resource for professionals working with this compound. The provided information on its nomenclature, properties, and experimental protocols is intended to facilitate further research and development in various scientific disciplines.
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
- 7. mdpi.com [mdpi.com]
- 8. Quantification of High-Resolution 1H-[13C] NMR Spectra from Rat Brain Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1H-[13C] NMR spectroscopy of the rat brain during infusion of [2-13C] acetate at 14.1 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for bacterial typing using Fourier transform infrared spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Catabolism of Fats: Glycerol Metabolism Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 16. GLYCEROL-METABOLISM-1.pptx [slideshare.net]
- 17. Acetate pathway - Wikipedia [en.wikipedia.org]
- 18. Acetate Metabolism in Physiology, Cancer, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. journals.asm.org [journals.asm.org]
- 21. 2,3-Butanediol synthesis from glucose supplies NADH for elimination of toxic acetate produced during overflow metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Enhanced 3-Hydroxypropionic Acid Production From Acetate via the Malonyl-CoA Pathway in Corynebacterium glutamicum [frontiersin.org]
- 23. Lipases as tools in the synthesis of prodrugs from racemic 9-(2,3-dihydroxypropyl)adenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs [mdpi.com]
- 26. Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Antimicrobial activity of α-(2-hydroxy-2-methylpropyl)-ω-(2-hydroxy-3-methylbut-2-en-1-yl) polymethylene from caesalpinia bonducella (L.) Flem - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
Physical properties of 2,3-Dihydroxypropyl acetate (boiling point, melting point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2,3-Dihydroxypropyl acetate, a compound of interest in various scientific and pharmaceutical applications. Also known as glycerol monoacetate or monoacetin, this document details its boiling point, melting point, and density, supported by experimental protocols and data presented for clarity and comparative analysis.
Core Physical Properties
This compound (CAS No: 106-61-6) is a viscous, colorless to pale yellow liquid.[1] Its physical characteristics are crucial for handling, formulation, and application in research and development.
Data Summary
The following table summarizes the key physical properties of this compound, compiled from various sources.
| Physical Property | Value | Conditions | Source(s) |
| Boiling Point | 129-131 °C | at 3 mmHg | [1] |
| 158 °C | [2][3] | ||
| 253 °C | [4] | ||
| 258 °C | [2] | ||
| 316 °F (158 °C) | at 16.5 mmHg | [1] | |
| Melting Point | -78 °C | [1] | |
| 3 °C | [2] | ||
| Density | 1.206 g/cm³ | at 20 °C/4 °C | [1] |
| 1.21 g/mL | [3] | ||
| 1.22 g/cm³ | [4] |
Experimental Protocols
The determination of these physical properties requires precise and standardized experimental methodologies. Below are detailed protocols for measuring the boiling point, melting point, and density of this compound.
Boiling Point Determination (Thiele Tube Method)
The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[5]
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heating oil (e.g., mineral oil)
-
Bunsen burner or heating mantle
-
Rubber band or wire for attaching the test tube to the thermometer
Procedure:
-
A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube is securely attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in the Thiele tube containing heating oil, ensuring the oil level is above the sample but below the opening of the test tube.
-
The side arm of the Thiele tube is gently heated.[5] This design promotes convection currents, ensuring uniform heating of the oil bath.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is continued until a steady stream of bubbles is observed.
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5] This occurs when the vapor pressure of the substance equals the atmospheric pressure.
Melting Point Determination (Capillary Method)
For substances that are solid at or near room temperature, the capillary melting point method is standard.[6][7] Given that this compound can have a melting point around 3 °C, this method would require a cooling bath.[2]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp) or a Thiele tube setup
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Cooling bath (e.g., ice-water or ice-salt mixture)
Procedure:
-
A small, finely powdered sample of solidified this compound is packed into the sealed end of a capillary tube to a height of 2-3 mm.
-
The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb.
-
The assembly is immersed in a cooling bath within the melting point apparatus.
-
The temperature of the bath is slowly raised (approximately 1-2 °C per minute) as it approaches the expected melting point.
-
The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[7] A narrow melting point range is indicative of a pure compound.[6]
Density Determination (Pycnometer Method)
A pycnometer is a flask with a specific, accurately known volume, used for the precise determination of density.[8]
Apparatus:
-
Pycnometer (volumetric flask with a ground-glass stopper containing a capillary tube)
-
Analytical balance
-
Constant temperature water bath
Procedure:
-
The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed (m_pycnometer).
-
The pycnometer is filled with this compound, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped away.
-
The filled pycnometer is placed in a constant temperature water bath (e.g., 20 °C) to allow the liquid to reach thermal equilibrium.
-
The pycnometer is removed from the bath, dried on the outside, and its total mass is weighed (m_total).
-
The mass of the this compound is calculated: m_sample = m_total - m_pycnometer.
-
The density is then calculated using the known volume of the pycnometer (V_pycnometer): Density = m_sample / V_pycnometer.
Logical Relationship of Physical Properties
The physical properties of a compound are intrinsically linked to its molecular structure and the intermolecular forces present. The following diagram illustrates the logical flow from molecular characteristics to the observable physical properties of this compound.
Caption: Logical relationship of this compound's properties.
References
- 1. Glyceryl Acetate | C5H10O4 | CID 33510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. biosynth.com [biosynth.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. studylib.net [studylib.net]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. scribd.com [scribd.com]
Spectroscopic Profile of 2,3-Dihydroxypropyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,3-dihydroxypropyl acetate, a key intermediate in various chemical syntheses and a molecule of interest in pharmaceutical and metabolomic research. This document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a foundational resource for its identification, characterization, and quality control.
Molecular Structure and Spectroscopic Overview
This compound (C₅H₁₀O₄, Molar Mass: 134.13 g/mol ) is a glycerol derivative characterized by a primary acetate ester and two hydroxyl groups. Its structure gives rise to a distinct spectroscopic fingerprint, which is crucial for its unambiguous identification.
Chemical Structure:
This guide presents a summary of its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data in tabular format for ease of reference, followed by detailed experimental protocols and a visual representation of the general spectroscopic workflow.
Quantitative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.1-4.2 | m | 2H | -O-CH₂- |
| ~3.9 | m | 1H | -CH(OH)- |
| ~3.6-3.7 | m | 2H | -CH₂(OH) |
| 2.09 | s | 3H | CH₃-C(=O)- |
| Broad Signal | s | 2H | -OH |
Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃) [1]
| Chemical Shift (δ) ppm | Assignment |
| 171.0 | C=O (ester) |
| 70.0 | -CH(OH)- |
| 65.0 | -O-CH₂- |
| 63.0 | -CH₂(OH) |
| 20.8 | CH₃-C(=O)- |
Infrared (IR) Spectroscopy
The IR spectrum of this compound was obtained for the neat liquid.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 3300-3500 | Strong, Broad | O-H | Stretching |
| 2850-3000 | Medium | C-H | Stretching |
| 1735-1750 | Strong | C=O | Stretching (Ester) |
| 1200-1300 | Strong | C-O | Stretching (Ester) |
| 1000-1100 | Strong | C-O | Stretching (Alcohol) |
Mass Spectrometry (MS)
The mass spectrum was obtained using electron ionization (EI).
Table 4: Key Mass Spectrometry Fragments for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 103 | 52 | [M - CH₂OH]⁺ |
| 74 | 8 | [CH(OH)CH₂OH]⁺ |
| 43 | 100 | [CH₃CO]⁺ |
Experimental Protocols
The following sections detail the generalized methodologies for acquiring the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in ~0.7 mL of deuterated chloroform (CDCl₃).
-
The solution is transferred to a standard 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32 scans are typically sufficient.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Reference: The residual solvent peak of CDCl₃ (δ 7.26 ppm) is used for calibration.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Reference: The solvent peak of CDCl₃ (δ 77.16 ppm) is used for calibration.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Neat Liquid):
-
A single drop of this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
A second salt plate is carefully placed on top to create a thin liquid film.
-
The plates are mounted in the spectrometer's sample holder.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
A background spectrum of the empty salt plates is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).
Sample Introduction:
-
A dilute solution of this compound in a volatile organic solvent (e.g., methanol or ethyl acetate) is prepared.
-
The sample is injected into the GC, where it is vaporized and separated from the solvent.
-
The eluted compound enters the mass spectrometer's ion source.
Ionization and Analysis:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 30-200.
-
The resulting ions are separated by the mass analyzer (e.g., a quadrupole) and detected.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.
References
Solubility and stability of 2,3-Dihydroxypropyl acetate in common lab solvents
An In-depth Technical Guide to the Solubility and Stability of 2,3-Dihydroxypropyl Acetate in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of this compound (also known as glycerol monoacetate or monoacetin). Aimed at professionals in research, science, and drug development, this document synthesizes available data on the compound's behavior in common laboratory solvents. It includes qualitative and estimated quantitative solubility data, discusses primary degradation pathways, and provides detailed experimental protocols for determining these properties. Visual workflows and logical diagrams are presented to facilitate experimental design and data interpretation.
Introduction
This compound is a versatile organic compound with applications in various scientific and industrial fields, including as a solvent, in the manufacturing of tanning agents and dyes, and as a component in formulations.[1][2] Its utility is often dictated by its solubility and stability in different solvent systems. A thorough understanding of these properties is critical for its effective use in research and development, particularly in pharmaceutical formulations where solvent choice can impact drug delivery, efficacy, and shelf-life.
This guide aims to provide a detailed technical resource on the solubility and stability of this compound, consolidating known data and presenting standardized protocols for its evaluation.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility and stability characteristics.
| Property | Value |
| Molecular Formula | C₅H₁₀O₄ |
| Molecular Weight | 134.13 g/mol [3][4] |
| Appearance | Colorless, viscous, hygroscopic liquid[1] |
| Boiling Point | 258 °C |
| Melting Point | 3 °C |
| Density | 1.21 g/mL |
| Flash Point | 145 °C |
Table 1: Physicochemical Properties of this compound.[1]
Solubility Profile
The solubility of this compound is governed by its molecular structure, which includes both polar hydroxyl groups and a less polar acetate group. This amphiphilic nature allows for a degree of solubility in a range of solvents.
Qualitative Solubility
Qualitative assessments of solubility provide a general understanding of the compound's behavior in various solvents.
| Solvent | Solubility |
| Water | Soluble[1][5] |
| Ethanol | Soluble[1][5] |
| Methanol | Soluble[6] |
| Ether | Slightly Soluble[1][5][6] |
| Benzene | Insoluble[1][5] |
Table 2: Qualitative Solubility of this compound.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide array of common laboratory solvents is not extensively available in public literature. However, based on its structural similarity to glycerol and other short-chain esters, estimations can be made. The presence of two hydroxyl groups suggests good solubility in polar protic solvents, while the acetate group provides some affinity for less polar solvents.
| Solvent | Relative Polarity | Expected Solubility |
| Water | 1.000 | High |
| Dimethyl Sulfoxide (DMSO) | 0.444 | High |
| Methanol | 0.762 | High |
| Ethanol | 0.654 | High |
| Isopropanol | 0.546 | Moderate to High |
| Acetonitrile | 0.460 | Moderate |
| Acetone | 0.355 | Moderate |
| Dimethylformamide (DMF) | 0.386 | Moderate |
| Ethyl Acetate | 0.228 | Moderate to Low |
| Tetrahydrofuran (THF) | 0.207 | Low |
| Dichloromethane (DCM) | 0.309 | Low |
| Toluene | 0.099 | Very Low |
| Hexane | 0.009 | Insoluble |
Table 3: Estimated Quantitative Solubility of this compound in Common Laboratory Solvents.
Stability Profile
The stability of this compound is a critical parameter, especially for applications requiring long-term storage or use in reactive environments. The primary degradation pathway for this ester is hydrolysis.
Degradation Pathways
The ester linkage in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions. This reaction yields glycerol and acetic acid. The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts.
Hydrolysis Reaction:
CH₃COOCH₂(CHOH)CH₂OH + H₂O ⇌ HOCH₂(CHOH)CH₂OH + CH₃COOH
(this compound + Water ⇌ Glycerol + Acetic acid)
Other potential degradation pathways, such as oxidation of the hydroxyl groups, may occur under specific conditions but are generally less significant than hydrolysis.
Factors Affecting Stability
-
pH: The rate of hydrolysis is significantly faster in both acidic and basic solutions compared to neutral conditions.[7] For many esters, the pH of maximum stability is typically in the slightly acidic range (around pH 4-5).[8]
-
Temperature: As with most chemical reactions, the rate of degradation increases with temperature.
-
Solvent: The polarity and protic nature of the solvent can influence the rate of hydrolysis. Protic solvents, such as water and alcohols, can participate in solvolysis reactions.
Experimental Protocols
This section provides detailed methodologies for determining the solubility and stability of this compound.
Protocol for Solubility Determination
This protocol outlines a method for determining the quantitative solubility of this compound in a given solvent.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected laboratory solvents (e.g., water, ethanol, acetone, ethyl acetate, DMSO)
-
Vials with screw caps
-
Analytical balance
-
Pipettes and pipette tips
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of the selected solvent to each vial.
-
Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, carefully remove the vials from the shaker.
-
Allow the vials to stand undisturbed for a short period to allow any undissolved solute to settle.
-
Centrifuge the vials to further separate the undissolved solute.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Accurately dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standards of known concentrations to quantify the amount of dissolved solute.
-
-
Calculation:
-
Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) based on the concentration determined by HPLC and the dilution factor.
-
Protocol for Stability Assessment (Forced Degradation Study)
This protocol describes a forced degradation study to identify potential degradation products and determine the degradation kinetics of this compound.
Objective: To evaluate the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Selected solvents
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a photodiode array (PDA) detector
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Add an appropriate volume of HCl to the stock solution to achieve a final concentration of 0.1 N HCl. Store at a controlled temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Add an appropriate volume of NaOH to the stock solution to achieve a final concentration of 0.1 N NaOH. Store at room temperature for a defined period. Given the lability of esters to base, milder conditions may be necessary.[5]
-
Oxidative Degradation: Add an appropriate volume of H₂O₂ to the stock solution to achieve a final concentration of 3% H₂O₂. Store at room temperature for a defined period.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60-80 °C) for a defined period.[9]
-
Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[9]
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method. The method should be capable of separating the intact this compound from all degradation products.
-
-
Data Evaluation:
-
Determine the percentage of degradation for each stress condition. The target degradation is typically between 5-20%.[10]
-
Identify and characterize any significant degradation products using techniques such as mass spectrometry (MS).
-
Determine the degradation kinetics (e.g., first-order) by plotting the concentration of the parent compound against time.
-
Visualizations
Logical Workflow for Solubility and Stability Assessment
The following diagram illustrates a logical workflow for assessing the solubility and stability of this compound.
Caption: Workflow for solubility and stability testing.
Signaling Pathway for Ester Hydrolysis
The following diagram illustrates the general mechanism of acid- and base-catalyzed hydrolysis of an ester like this compound.
Caption: Ester hydrolysis pathways.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific quantitative data is limited in the public domain, the provided qualitative information, estimations, and detailed experimental protocols offer a robust framework for researchers, scientists, and drug development professionals. The outlined methodologies for solubility determination and forced degradation studies are aligned with industry best practices and regulatory expectations, enabling a thorough evaluation of this compound for various applications. Further experimental work is encouraged to generate specific quantitative data to populate the solubility and stability profiles more comprehensively.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. iris.unina.it [iris.unina.it]
- 4. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 5. resolvemass.ca [resolvemass.ca]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. benchchem.com [benchchem.com]
- 8. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. resolvemass.ca [resolvemass.ca]
The Enigmatic Presence of 2,3-Dihydroxypropyl Acetate in the Biological Realm: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dihydroxypropyl acetate, also known as glycerol 1-acetate or monoacetin, is a monoglyceride with emerging interest in various scientific domains. While its chemical synthesis and industrial applications are well-documented, its natural occurrence and biological significance remain largely uncharted territory. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources, biosynthetic pathways, and analytical methodologies for this compound. This document is intended to serve as a foundational resource for researchers and professionals in drug development and the life sciences, aiming to stimulate further investigation into the biological roles and potential applications of this molecule.
Natural Occurrence and Biological Sources
The natural presence of this compound has been identified in a limited number of species across different kingdoms, suggesting a specialized yet potentially significant biological role. To date, documented sources include the plant kingdom and the fungal kingdom.
Botanical Sources
The primary botanical source identified for this compound is Actaea racemosa, commonly known as black cohosh.[1][2][3][4][5] This perennial plant, native to eastern North America, has a rich history in traditional medicine for treating a variety of ailments.[1] While the rhizomes and roots of Actaea racemosa are known to contain a complex mixture of phytochemicals, including triterpene glycosides, phenolic acids, and flavonoids, the presence of this compound has also been reported.[2][4]
Fungal Sources
Within the fungal kingdom, Penicillium commune has been identified as a producer of this compound.[6][7][8][9][10][11] Penicillium species are ubiquitous fungi known for their prolific production of a diverse array of secondary metabolites.[8][9] The identification of this compound in P. commune suggests its potential involvement in fungal metabolism or ecological interactions.
Table 1: Documented Natural Sources of this compound
| Kingdom | Species | Common Name | Part(s) where found |
| Plantae | Actaea racemosa | Black Cohosh | Rhizomes and Roots |
| Fungi | Penicillium commune | - | Not specified |
Note: Quantitative data on the concentration of this compound in these natural sources is currently scarce in publicly available literature, highlighting a significant knowledge gap and an area for future research.
Biosynthetic Pathways
The natural biosynthetic pathway of this compound in plants and fungi has not yet been elucidated. However, insights into its potential formation can be drawn from general lipid metabolism and the successful engineering of a microbial production pathway.
Hypothetical Natural Biosynthesis
In biological systems, esters are typically synthesized through the enzymatic condensation of an alcohol and a carboxylic acid, often activated as a coenzyme A (CoA) thioester. It is hypothesized that the biosynthesis of this compound involves the acetylation of glycerol. The glycerol backbone is a central molecule in lipid metabolism, derived from glycolysis or the hydrolysis of triglycerides.[12][13] The acetyl group is likely provided by acetyl-CoA, a key metabolic intermediate. The reaction would be catalyzed by a yet-to-be-identified acetyltransferase enzyme.
Engineered Microbial Biosynthesis in Escherichia coli
A novel biosynthetic pathway for the production of acetins, including monoacetin (this compound), has been successfully designed and implemented in metabolically engineered Escherichia coli. This engineered pathway provides a valuable model for understanding the enzymatic steps that could be involved in the natural synthesis of this compound.
The pathway utilizes glycerol as a substrate and leverages the native E. coli enzyme, maltose O-acetyltransferase (MAA), to catalyze the transfer of an acetyl group from acetyl-CoA to glycerol, forming monoacetin. Further acetylation to diacetin is also catalyzed by MAA.
Caption: Engineered microbial biosynthesis of this compound.
This engineered pathway demonstrates the feasibility of producing this compound from central metabolites and highlights the potential role of acetyltransferases in its natural biosynthesis.
Experimental Protocols
The isolation, identification, and quantification of this compound from biological matrices require specific analytical methodologies. The following sections outline general protocols that can be adapted for these purposes.
Extraction from Biological Material
A general approach for extracting moderately polar compounds like this compound from plant or fungal biomass involves solvent extraction.
Protocol: General Solvent Extraction
-
Sample Preparation: Lyophilize and grind the biological material (e.g., Actaea racemosa rhizomes or Penicillium commune mycelium) to a fine powder to increase the surface area for extraction.
-
Extraction:
-
Perform a sequential extraction with solvents of increasing polarity. Start with a nonpolar solvent like hexane to remove lipids, followed by a solvent of intermediate polarity such as ethyl acetate, and finally a polar solvent like methanol. This compound is expected to be primarily in the ethyl acetate and methanol fractions.
-
Alternatively, a direct extraction with a single solvent of intermediate polarity, such as ethyl acetate or a mixture of methanol and water, can be employed.
-
-
Concentration: Evaporate the solvent from the collected fractions under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Fractionation (Optional): The crude extract can be further fractionated using techniques like column chromatography on silica gel or Sephadex LH-20 to enrich for this compound.
Caption: General workflow for the extraction of this compound.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for the quantification of this compound. A reversed-phase HPLC method with UV detection is commonly employed.[14][15]
Protocol: HPLC-UV Analysis
-
Sample Preparation: Dissolve the crude extract or enriched fraction in the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of water and an organic solvent like acetonitrile or methanol.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C) for reproducibility.
-
Detection: UV detector set at a wavelength where this compound absorbs (e.g., around 205-220 nm).
-
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound at known concentrations.
-
Inject the prepared samples and standards into the HPLC system.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
Identification and Structural Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the identification and structural confirmation of volatile and semi-volatile compounds like this compound. Derivatization may be necessary to improve its volatility and chromatographic behavior.[16][17][18][19][20]
Protocol: GC-MS Analysis
-
Derivatization (Optional but Recommended): Silylation is a common derivatization method for compounds with hydroxyl groups. React the dried extract with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the hydroxyl groups to trimethylsilyl (TMS) ethers.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection depending on the sample concentration.
-
Temperature Program: A temperature gradient is used to separate the components of the mixture, for example, starting at a low temperature (e.g., 70 °C) and ramping up to a higher temperature (e.g., 250 °C).
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: A mass range appropriate for the expected fragments of the derivatized this compound.
-
-
Identification:
-
The identification of the compound is based on the retention time and the mass spectrum.
-
The mass spectrum is compared with a reference spectrum from a library (e.g., NIST, Wiley) or with the spectrum of an injected standard.
-
Future Perspectives
The study of this compound from natural sources is still in its infancy. Several key areas warrant further investigation:
-
Quantitative Analysis: There is a pressing need for the development and application of validated analytical methods to quantify the concentration of this compound in Actaea racemosa and Penicillium commune. This data is crucial for understanding its physiological relevance.
-
Biosynthetic Pathway Elucidation: Identifying the enzymes and genes responsible for the biosynthesis of this compound in plants and fungi will provide fundamental insights into its metabolic role.
-
Biological Activity: The biological function of this compound in its natural producers is unknown. Research into its potential roles in plant defense, fungal signaling, or as an antimicrobial agent could reveal novel applications.[21][22][23]
-
Pharmacological Potential: Given the medicinal use of Actaea racemosa, it is important to investigate the potential pharmacological activities of this compound, including its contribution to the therapeutic effects of the plant extract.
Conclusion
This compound is a naturally occurring monoglyceride with a documented presence in both the plant and fungal kingdoms. While its biological sources are beginning to be identified, significant research is required to understand its quantitative distribution, biosynthetic pathways, and biological functions. The engineered microbial synthesis of this compound provides a valuable model for its potential enzymatic production. The analytical protocols outlined in this guide offer a starting point for researchers to further explore the intriguing world of this simple yet potentially significant biological molecule. Continued investigation into this compound holds the promise of uncovering new metabolic pathways, understanding complex ecological interactions, and potentially discovering novel bioactive compounds for various applications.
References
- 1. Actaea racemosa - Southern Cross University [scu.edu.au]
- 2. edaegypt.gov.eg [edaegypt.gov.eg]
- 3. Polyphenolic constituents of Actaea racemosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytochemical Screening and Extraction of Bioactive Compounds from Actaea racemosa (Black Cohosh) in management of menopausal symptoms & other medicinal applications | Dialogues in Cardiovascular Medicine: DCM [dialogues-cvm.org]
- 5. Progress in the Study of Chemical Constituents of Actaea cimicifuga and Actaea erythrocarpa and Their Biological Potential [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Several secondary metabolite gene clusters in the genomes of ten Penicillium spp. raise the risk of multiple mycotoxin occurrence in chestnuts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of Secondary Metabolism in the Penicillium Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Production of the Mycotoxin Cyclopiazonic Acid by Penicillium commune on Solid Agar Media: Effects of Water Activity, Temperature, and Incubation Time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lndcollege.co.in [lndcollege.co.in]
- 13. Glycerol - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Simple and Effective HPLC Method for Elucidating Glycerol Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 18. ijpras.com [ijpras.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Unveiling the Toxicological Profile and Safety of 2,3-Dihydroxypropyl Acetate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydroxypropyl acetate, also known as glycerol 1-acetate or monacetin, is a monoester of glycerol and acetic acid. It finds applications in various industries, including as a solvent and in the manufacturing of certain products. This technical guide provides a comprehensive overview of the available toxicological and safety data for this compound, intended to inform researchers, scientists, and drug development professionals. The information presented herein is a synthesis of findings from various safety assessments and toxicological studies.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Glycerol 1-acetate, Monacetin, 1-Monoacetin |
| CAS Number | 106-61-6 |
| Molecular Formula | C₅H₁₀O₄ |
| Molecular Weight | 134.13 g/mol |
| Appearance | Colorless to pale yellow viscous liquid |
| Solubility | Soluble in water |
Toxicological Profile
The toxicological profile of this compound has been evaluated through various studies, including acute toxicity, irritation, and genotoxicity assessments.
Acute Toxicity
This compound exhibits low acute toxicity via oral and dermal routes of exposure. It is classified as "practically nontoxic," with a probable oral lethal dose in humans estimated to be above 15 g/kg.
| Endpoint | Species | Route | Value | Reference |
| LD₅₀ | Rat | Oral | 8250 mg/kg | [1] |
| LD₅₀ | Rat | Dermal | > 2000 mg/kg | [2] |
Irritation and Sensitization
Studies on skin and eye irritation indicate that this compound is at most slightly irritating.
| Endpoint | Species | Result | Reference |
| Skin Irritation | Rabbit | Slightly irritating | [2] |
| Eye Irritation | Rabbit | Mildly irritating | [2] |
Genotoxicity
A weight-of-evidence approach, including both literature data and recent experimental findings, suggests that this compound is not genotoxic. While an older study reported a positive result in a bacterial mutagenicity test, more recent and comprehensive studies, including an Ames test and an in vitro micronucleus assay on a mixture of 1- and 2-monoacetin, have shown negative results.[3]
| Assay | Test System | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | Negative | [3] |
| In vitro Chromosomal Aberration Assay | - | Negative | [3] |
| In vitro Sister Chromatid Exchange Assay | - | Positive | [3] |
| In vitro Micronucleus Assay | Human TK6 lymphoblast cells | Negative | [3] |
Carcinogenicity
There is currently no long-term carcinogenicity bioassay data available for this compound. However, the available genotoxicity data do not indicate a carcinogenic potential. The Cosmetic Ingredient Review (CIR) Expert Panel has reviewed the safety of many glyceryl esters and found them to be safe for use in cosmetics.[2][4]
Reproductive and Developmental Toxicity
No-Observed-Adverse-Effect Levels (NOAELs) for prenatal, perinatal, and postnatal toxicity have been established from studies in rats and rabbits, indicating low concern for reproductive and developmental effects at relevant exposure levels.[2]
| Endpoint | Species | NOAEL | Reference |
| Prenatal, Perinatal, and Postnatal Toxicity | Rat, Rabbit | 1000 mg/kg/day | [2] |
Metabolism and Pharmacokinetics
This compound is expected to be hydrolyzed by carboxylesterases in the body into its constituent parts: glycerol and acetic acid.[3][5] Both of these metabolites are endogenous substances with well-established metabolic pathways.
Glycerol can be phosphorylated to glycerol-3-phosphate and enter the glycolysis or gluconeogenesis pathways.[6] Acetic acid is converted to acetyl-CoA, which is a central molecule in cellular metabolism, entering the citric acid cycle for energy production or being utilized in various biosynthetic pathways.[7]
Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test)
This test was conducted according to OECD Test Guideline 471.[3] Strains of Salmonella typhimurium that are auxotrophic for histidine are exposed to the test substance with and without a metabolic activation system (S9 mix). A positive result is indicated by a significant increase in the number of revertant colonies that can grow on a histidine-deficient medium.
In Vitro Micronucleus Assay
Performed in general accordance with OECD Test Guideline 487, this assay uses human TK6 lymphoblast cells.[3] The cells are exposed to the test substance with and without metabolic activation. The endpoint is the frequency of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind during cell division, indicating clastogenic or aneugenic potential.
Skin Irritation Test
Based on OECD Test Guideline 404, this test involves the application of the test substance to the shaved skin of rabbits.[2] The site is observed for signs of erythema and edema at specified intervals.
Eye Irritation Test
Following OECD Test Guideline 405, the test substance is instilled into the conjunctival sac of one eye of a rabbit.[2] The eye is then examined for signs of corneal opacity, iritis, and conjunctivitis.
Prenatal Developmental Toxicity Study
Conducted in accordance with OECD Guideline 414, pregnant rats or rabbits are administered the test substance during the period of organogenesis.[2] The dams are observed for clinical signs of toxicity, and the fetuses are examined for external, visceral, and skeletal abnormalities.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Workflow for in vitro genotoxicity assessment.
Conclusion
Based on the available toxicological data, this compound demonstrates a low order of acute toxicity and is, at most, a slight skin and eye irritant. The weight of evidence from genotoxicity studies indicates a lack of mutagenic or clastogenic potential. While no specific long-term carcinogenicity studies have been identified, the overall toxicological profile, including the negative genotoxicity results and its metabolism to endogenous compounds, suggests a low concern for carcinogenicity. Reproductive and developmental toxicity studies have established a high No-Observed-Adverse-Effect Level. The rapid hydrolysis to glycerol and acetic acid is the primary metabolic pathway, with these components entering well-understood endogenous metabolic routes.
It is important to note the absence of data from a dedicated long-term carcinogenicity bioassay and the lack of specific studies on the direct effects of this compound on cellular signaling pathways. Future research in these areas could provide a more complete toxicological profile. For now, the existing data support a favorable safety profile for this compound under the conditions of the studies reviewed.
References
- 1. cir-safety.org [cir-safety.org]
- 2. cir-safety.org [cir-safety.org]
- 3. cir-safety.org [cir-safety.org]
- 4. View Attachment [cir-reports.cir-safety.org]
- 5. Glyceryl Acetate | C5H10O4 | CID 33510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Glycerol - Wikipedia [en.wikipedia.org]
- 7. Acetate Metabolism and the Inhibition of Bacterial Growth by Acetate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermochemical Properties of 2,3-Dihydroxypropyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermochemical and physicochemical data for 2,3-dihydroxypropyl acetate, also known as glycerol 1-acetate or monoacetin. Due to the limited availability of experimentally determined thermochemical data for this specific compound in public databases, this guide also includes predicted values from computational studies and comparative data for the closely related compound, glycerol. Detailed experimental protocols for key thermochemical measurements and a visualization of a relevant biochemical pathway are also presented.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and supplier information.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀O₄ | [ChemBK, PubChem] |
| Molar Mass | 134.13 g/mol | [ChemBK, PubChem] |
| CAS Number | 106-61-6, 26446-35-5 | [ChemBK, PubChem] |
| Appearance | Colorless to pale yellow viscous liquid | [ChemicalBook] |
| Density | 1.21 g/mL at 20 °C | [ChemBK] |
| Melting Point | 3 °C | [ChemBK] |
| Boiling Point | 258 °C at 760 mmHg | [ChemBK] |
| Flash Point | 145 °C | [ChemBK] |
| Water Solubility | Soluble | [ChemBK] |
| Refractive Index | 1.4500 | [ChemBK] |
Thermochemical Data
For comparative purposes, Table 2 presents the experimentally determined thermochemical data for the parent molecule, glycerol, as available on the NIST WebBook. Table 3 provides the predicted thermochemical data for this compound from the aforementioned computational study.
Table 2: Experimental Thermochemical Data for Glycerol (Glycerin)
| Property | Value | Units | Source |
| Standard Molar Enthalpy of Combustion (Liquid) | -1655.4 ± 0.8 | kJ/mol | [NIST WebBook] |
| Standard Molar Enthalpy of Formation (Liquid) | -668.6 ± 0.8 | kJ/mol | [NIST WebBook] |
| Molar Heat Capacity (Liquid) at 298.15 K | 218.9 | J/mol·K | [NIST WebBook] |
| Molar Entropy (Liquid) at 298.15 K | 205.9 | J/mol·K | [NIST WebBook] |
Table 3: Predicted Thermochemical Data for this compound (1-Monoacetin)
| Property | Predicted Value | Units | Source |
| Standard Molar Enthalpy of Formation (Liquid) | -732.5 | kJ/mol | [Götze and Sáez et al., 2022] |
| Standard Molar Entropy of Formation (Liquid) | - | J/mol·K | [Götze and Sáez et al., 2022] |
| Molar Heat Capacity (Liquid) at 298.15 K | 245.8 | J/mol·K | [Götze and Sáez et al., 2022] |
Note: The entropy of formation was also calculated in the source but is presented in a context that requires further data for direct comparison.
Experimental Protocols
The following sections describe the standard methodologies for determining key thermochemical properties.
The standard enthalpy of combustion of a liquid sample like this compound can be determined using a constant-volume bomb calorimeter.
Principle: A known mass of the sample is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath of known mass. By measuring the temperature change of the water, the heat of combustion can be calculated.
Apparatus:
-
Parr-type bomb calorimeter
-
High-pressure oxygen cylinder
-
Crucible
-
Fuse wire (e.g., nickel-chromium)
-
Calibrated thermometer or temperature probe
-
Balance (accurate to 0.1 mg)
-
Benzoic acid (for calibration)
Procedure:
-
Calibration: The heat capacity of the calorimeter is determined by combusting a known mass of a standard substance with a known heat of combustion, typically benzoic acid.
-
Sample Preparation: A precise mass of this compound is weighed into the crucible. A fuse wire of known mass and length is connected to the electrodes of the bomb head, with the wire in contact with the sample.
-
Assembly: The bomb is assembled and purged with oxygen to remove atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 30 atm.
-
Calorimetry: The sealed bomb is placed in the calorimeter bucket containing a known mass of water. The system is allowed to reach thermal equilibrium.
-
Ignition: The sample is ignited by passing an electric current through the fuse wire.
-
Temperature Measurement: The temperature of the water is recorded at regular intervals until a constant temperature is reached after the initial rise.
-
Analysis: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter, and corrections for the heat of combustion of the fuse wire and any acid formation.
The specific heat capacity of liquid this compound can be measured using a differential scanning calorimeter.
Principle: DSC measures the difference in heat flow between a sample and a reference material as a function of temperature. The heat capacity is determined by comparing the heat flow required to raise the temperature of the sample with that required for a standard material of known heat capacity.
Apparatus:
-
Differential Scanning Calorimeter
-
Hermetically sealed aluminum pans
-
Sapphire standard (for calibration)
-
Microbalance
Procedure:
-
Calibration: The DSC instrument is calibrated for temperature and enthalpy using standard reference materials.
-
Baseline Measurement: An empty sample pan and an empty reference pan are placed in the DSC cell, and a thermal scan is performed over the desired temperature range to establish a baseline.
-
Standard Measurement: A sapphire standard of known mass is placed in the sample pan, and the thermal scan is repeated under the same conditions.
-
Sample Measurement: A known mass of this compound is hermetically sealed in a sample pan, and the thermal scan is performed again under identical conditions.
-
Calculation: The specific heat capacity of the sample is calculated by comparing the heat flow signals from the baseline, standard, and sample scans at a given temperature.
Visualization of a Relevant Biochemical Pathway
This compound, as a monoacylglycerol, is an intermediate in lipid metabolism. The following diagram illustrates the synthesis of triglycerides from glycerol-3-phosphate, highlighting the formation of monoacylglycerol.
Caption: Triglyceride synthesis pathway showing the formation of monoacylglycerol.
The following diagram illustrates a simplified experimental workflow for the determination of the enthalpy of combustion using bomb calorimetry.
Caption: Workflow for Bomb Calorimetry Experiment.
References
Methodological & Application
Synthesis and Purification of 2,3-Dihydroxypropyl Acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydroxypropyl acetate, also known as glycerol 1-acetate or monoacetin, is a versatile organic compound with significant applications in the pharmaceutical, cosmetic, and food industries.[1] As a monoglyceride, it possesses a unique combination of hydrophilicity and lipophilicity, making it a valuable excipient in drug formulations, particularly as a solvent, emulsifier, and plasticizer.[2][3][4] This document provides detailed application notes and experimental protocols for the synthesis and purification of this compound, aimed at researchers and professionals in drug development and related scientific fields.
Application Notes
Pharmaceutical Applications of this compound
This compound serves multiple functions in pharmaceutical formulations, primarily due to its biocompatibility and versatile physicochemical properties.
-
Solubilizing Agent for Poorly Water-Soluble Drugs: The amphiphilic nature of this compound makes it an effective solvent and co-solvent for drugs with low aqueous solubility. By increasing the solubility of active pharmaceutical ingredients (APIs), it can enhance their bioavailability. Its utility is particularly noted in the development of liquid and semi-solid dosage forms.
-
Plasticizer in Film Coatings: In solid dosage forms like tablets and capsules, this compound is employed as a plasticizer in aqueous film coatings.[3] Plasticizers are crucial for improving the flexibility and durability of the coating, preventing cracking and ensuring the integrity of the dosage form.[5][6] It can reduce the glass transition temperature of polymers used in coatings, thereby enhancing their film-forming properties.[5]
-
Component of Controlled-Release Drug Delivery Systems: this compound can be incorporated into various drug delivery systems to modulate the release profile of the API.[7][8] Its properties can be leveraged in the design of matrix-type systems or as a component in self-emulsifying drug delivery systems (SEDDS) to achieve sustained or targeted drug release.
-
Antimicrobial Agent: Some studies have indicated that this compound possesses antimicrobial properties, suggesting its potential use as a preservative in certain formulations to inhibit the growth of bacteria and fungi.[1]
Synthesis of this compound
The synthesis of this compound primarily involves the esterification of glycerol with acetic acid. The reaction can be catalyzed by acids or enzymes, leading to a mixture of mono-, di-, and triacetin. Controlling the reaction conditions is crucial to maximize the yield of the desired monoester.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Protocol 1: Acid-Catalyzed Esterification of Glycerol
This protocol describes a common method for synthesizing this compound using a solid acid catalyst, which simplifies catalyst removal.
Materials:
-
Glycerol (anhydrous)
-
Glacial Acetic Acid
-
Amberlyst-15 (or other suitable solid acid catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Stir bar
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add glycerol and glacial acetic acid. A molar ratio of acetic acid to glycerol of 3:1 is recommended to favor monoester formation.
-
Add the Amberlyst-15 catalyst. The catalyst loading is typically 1-5% by weight of the total reactants.
-
Assemble the reflux condenser on top of the flask.
-
Heat the reaction mixture to 100-120°C with vigorous stirring.
-
Monitor the reaction progress by taking small aliquots and analyzing them using techniques like gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically run for 2-6 hours.
-
Once the desired conversion is achieved, cool the reaction mixture to room temperature.
-
Remove the catalyst by filtration.
-
The resulting crude product is a mixture of mono-, di-, and triacetin, along with unreacted starting materials and water. This mixture then requires purification.
Protocol 2: Enzymatic Synthesis using Immobilized Lipase
Enzymatic synthesis offers a milder and more selective route to this compound, often with higher yields of the monoester under optimized conditions. Novozym® 435, an immobilized Candida antarctica lipase B, is a commonly used catalyst.[1][9]
Materials:
-
Glycerol
-
Vinyl acetate (as acyl donor)
-
Novozym® 435 (immobilized lipase)
-
Anhydrous solvent (e.g., tert-butanol or 2-methyl-2-butanol)
-
Orbital shaker or magnetic stirrer
-
Reaction vessel (e.g., screw-capped flask)
Procedure:
-
In a screw-capped flask, dissolve glycerol in the anhydrous solvent.
-
Add vinyl acetate to the solution. A molar ratio of vinyl acetate to glycerol of 1:1 to 3:1 can be used.
-
Add Novozym® 435 to the reaction mixture. A typical enzyme concentration is 5-10% (w/w) of the substrates.
-
Incubate the reaction mixture at 40-60°C with constant shaking (e.g., 200 rpm) for 24-48 hours.
-
Monitor the reaction progress by GC or HPLC.
-
After the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with a solvent and reused.
-
The filtrate contains the product mixture, which can then be purified.
Purification of this compound
The crude product from the synthesis is a mixture that requires purification to isolate this compound. Fractional vacuum distillation and column chromatography are the most common methods.
Purification Workflow
References
- 1. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. This compound (1335-58-6) for sale [vulcanchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Bioadhesive drug delivery systems. I. Characterisation of mucoadhesive properties of systems based on glyceryl mono-oleate and glyceryl monolinoleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 6. chembk.com [chembk.com]
- 7. Controlled Drug Delivery Systems: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. digital.csic.es [digital.csic.es]
Application Notes and Protocols for 2,3-Dihydroxypropyl Acetate as a Solvent in Organic Reactions
Note to the Reader: Extensive literature searches for specific applications of 2,3-dihydroxypropyl acetate (also known as glycerol monoacetate or monoacetin) as a primary solvent in organic reactions have revealed a significant lack of detailed experimental protocols and quantitative data. While its parent compound, glycerol, is well-documented as a green solvent, the direct application of this compound in this capacity is not widely reported in publicly available scientific literature.
This document, therefore, provides a summary of the known physicochemical properties of this compound that are relevant to its potential use as a solvent, alongside generalized information and logical workflows based on the applications of similar green solvents. The absence of specific reaction data precludes the creation of detailed experimental protocols and quantitative data tables as initially requested.
Physicochemical Properties
Understanding the physical and chemical properties of a solvent is crucial for its application in organic synthesis. This compound is a polar, protic solvent with characteristics that suggest its potential as a green and sustainable alternative to conventional volatile organic compounds (VOCs).
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | Glycerol monoacetate, Monoacetin | |
| CAS Number | 106-61-6 | |
| Molecular Formula | C₅H₁₀O₄ | [2] |
| Molecular Weight | 134.13 g/mol | [3] |
| Appearance | Colorless, thick, hygroscopic liquid | |
| Boiling Point | 158 °C | [2] |
| Density | 1.21 g/mL | [2] |
| Solubility | Soluble in water and ethanol; slightly soluble in ether; insoluble in benzene. |
These properties, particularly its high boiling point, polarity, and solubility in water and ethanol, indicate its potential for use in reactions requiring polar media and for facilitating the dissolution of polar reagents.
Potential Applications in Organic Synthesis
While specific examples are scarce, the properties of this compound suggest its suitability in several areas of organic synthesis, mirroring the applications of other glycerol-based green solvents.
Biocatalysis and Enzyme-Mediated Reactions
Polar solvents are often required for enzymatic reactions to maintain the enzyme's activity and facilitate substrate solubility. The hydroxyl groups in this compound could help stabilize enzyme structures. Lipase-catalyzed esterification and transesterification are key reactions in the synthesis of pharmaceuticals and fine chemicals.[4][5] The use of a biodegradable, non-toxic solvent like this compound would align with the principles of green chemistry in these processes.
Logical Workflow for Investigating this compound in Lipase-Catalyzed Esterification:
Caption: General workflow for a lipase-catalyzed esterification.
Palladium-Catalyzed Cross-Coupling Reactions
Reactions like the Suzuki-Miyaura and Heck couplings are fundamental in C-C bond formation.[6][7][8] These reactions often utilize polar aprotic solvents. While this compound is protic, the use of glycerol (a highly protic solvent) has been demonstrated to be effective for these reactions, suggesting that this compound could also be a viable medium.[9] Its high boiling point would be advantageous for reactions requiring elevated temperatures.
Logical Workflow for Investigating this compound in a Suzuki-Miyaura Coupling Reaction:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Potential Application in Nanoparticle Synthesis
The synthesis of nanoparticles often involves the reduction of metal salts in a solvent that can also act as a stabilizing agent. Glycerol has been used as both a solvent and a reducing agent in the green synthesis of nanoparticles.[10][11][12][13][14] Given its structural similarity, this compound could potentially serve a similar role, with its hydroxyl groups contributing to the reduction and stabilization of nanoparticles.
Logical Workflow for Investigating this compound in Gold Nanoparticle Synthesis:
Caption: General workflow for the synthesis of gold nanoparticles.
Conclusion and Future Outlook
This compound possesses physicochemical properties that make it a promising candidate as a green solvent for a variety of organic reactions and nanomaterial synthesis. However, the lack of published, detailed applications hinders its widespread adoption. The workflows presented here are intended to serve as a starting point for researchers and scientists to explore the potential of this bio-based solvent. Further research is needed to establish specific protocols, evaluate its performance against conventional solvents, and determine the scope of its applicability in organic synthesis and drug development. The development of such data would be a valuable contribution to the field of green chemistry.
References
- 1. CID 87381154 | C10H20O8 | CID 87381154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. (2R)-2,3-Dihydroxypropyl acetate | C5H10O4 | CID 6993818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Green synthesis of gold nanoparticles using glycerol-incorporated nanosized liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. One-step synthesis of ultrasmall nanoparticles in glycerol as a promising green solvent at room temperature using omega-shaped microfluidic micromixers [repository.bilkent.edu.tr]
- 12. Novel Size-Tunable and Straightforward Ultra-Small Nanoparticle Synthesis in a Varying Concentration Range of Glycerol as a Green Reducing Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Green Synthesis of Gold Nanoparticles Using Glycerol as a Reducing Agent [file.scirp.org]
- 14. mdpi.com [mdpi.com]
Applications of 2,3-Dihydroxypropyl Acetate in Biotechnology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydroxypropyl acetate (2,3-DHPA), a glycerol derivative, is emerging as a compound of interest in various biotechnological fields. Its chemical structure, possessing both hydroxyl and acetyl groups, imparts unique properties that are being explored for antimicrobial applications and as a substrate in biocatalysis. This document provides detailed application notes and experimental protocols for the utilization of 2,3-DHPA in these key areas.
I. Antimicrobial Applications
This compound has demonstrated notable antimicrobial properties, positioning it as a potential agent in the development of new therapeutics for infectious diseases. It is reported to be effective against a range of both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans.[1]
Mechanism of Action
The primary antimicrobial mechanism of 2,3-DHPA is believed to be the disruption of the microbial cell membrane. It is thought to bind to the cell wall and interfere with membrane permeability, leading to the leakage of intracellular components and ultimately cell death.[1]
References
Application Note and Protocol: Enzymatic Synthesis of 2,3-Dihydroxypropyl Acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-Dihydroxypropyl acetate, also known as 1-monoacetin, is a valuable glycerol ester with applications in the pharmaceutical, cosmetic, and food industries. Traditional chemical synthesis methods often require harsh conditions, including high temperatures and pressures, and may involve hazardous materials.[1] Enzymatic synthesis offers a greener and more specific alternative, operating under milder conditions with high selectivity. This application note provides a detailed protocol for the synthesis of this compound via lipase-catalyzed transesterification of glycerol with ethyl acetate. The protocol utilizes the commercially available immobilized lipase, Novozym® 435, derived from Candida antarctica lipase B.[2] This enzyme is widely recognized for its efficiency in various esterification and transesterification reactions.[2][3][4]
The reaction involves the transfer of an acetyl group from ethyl acetate to one of the primary hydroxyl groups of glycerol, yielding this compound and ethanol as a byproduct. This reaction is reversible, and strategies to shift the equilibrium towards product formation, such as using an excess of the acyl donor or removing the ethanol byproduct, can enhance the yield.[5][6]
Experimental Data Summary
The following tables summarize key quantitative data for the enzymatic synthesis of glycerol acetates. The conditions can be optimized to favor the production of monoacetin (this compound).
Table 1: Effect of Reaction Parameters on Glycerol Conversion and Product Selectivity
| Parameter | Condition | Glycerol Conversion (%) | Monoacetin Selectivity (%) | Diacetin Selectivity (%) | Triacetin Selectivity (%) | Reference |
| Catalyst | Sulfuric Acid | 100 | 45 | 44 | 11 | [5] |
| Amberlyst 36 | 100 | - | - | - | [5] | |
| Reaction Setup | Reflux | 100 | 45 | 44 | 11 | [5] |
| Azeotropic Reactive Distillation | 100 | 3 | 48 | 49 | [5][6] | |
| Ethyl Acetate to Glycerol Molar Ratio | 6:1 | ~85 | - | - | - | [5] |
| 12:1 | 100 | - | - | - | [5] | |
| Catalyst Loading (Sulfuric Acid wt.%) | 2.2 | ~75 | - | - | - | [5] |
| 9.0 | 100 | - | - | - | [5] |
Note: Data from non-enzymatic systems are included to illustrate the impact of reaction conditions which are also relevant to enzymatic systems.
Table 2: Typical Conditions for Lipase-Catalyzed Synthesis
| Parameter | Value |
| Enzyme | Novozym® 435 (Immobilized Candida antarctica lipase B) |
| Substrates | Glycerol, Ethyl Acetate |
| Molar Ratio (Glycerol:Ethyl Acetate) | 1:4 to 1:12 |
| Enzyme Loading | 5-10% (w/w of total reactants) |
| Temperature | 40-70 °C |
| Reaction Time | 4-24 hours |
| Agitation Speed | 150-200 rpm |
| Solvent | Solvent-free or in an organic solvent like tert-butanol |
Experimental Protocol
This protocol details the enzymatic synthesis of this compound using Novozym® 435.
Materials:
-
Glycerol (≥99.5%)
-
Ethyl acetate (≥99.5%, anhydrous)
-
Novozym® 435
-
Tert-butanol (optional, as solvent)
-
Molecular sieves (3Å, activated)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask (100 mL)
-
Magnetic stirrer with hotplate
-
Condenser
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Equipment for product analysis (e.g., GC-MS, HPLC, NMR)
Procedure:
-
Reactant Preparation:
-
In a 100 mL round-bottom flask, add glycerol.
-
Add ethyl acetate to the flask. A typical molar ratio of glycerol to ethyl acetate is 1:10 to favor the reaction moving forward.[7] For example, for 5.0 g of glycerol (54.3 mmol), add 47.8 g of ethyl acetate (543 mmol).[7]
-
If a solvent is used, add tert-butanol.
-
Add activated molecular sieves (approximately 10% w/v) to the mixture to adsorb the ethanol byproduct, which helps to shift the reaction equilibrium towards the products.
-
-
Enzyme Addition and Reaction:
-
Add Novozym® 435 to the reaction mixture. A typical loading is 5-10% by weight of the total substrates.
-
Equip the flask with a condenser and a magnetic stirrer.
-
Place the flask in an oil bath on a magnetic stirrer hotplate.
-
Heat the reaction mixture to the desired temperature (e.g., 50-60 °C) with constant stirring (e.g., 200 rpm).
-
Allow the reaction to proceed for 4-24 hours. The reaction progress can be monitored by taking small aliquots and analyzing them by GC or TLC.
-
-
Product Isolation and Purification:
-
After the reaction is complete (as determined by monitoring), cool the mixture to room temperature.
-
Separate the immobilized enzyme (Novozym® 435) from the reaction mixture by filtration. The enzyme can be washed with a solvent (e.g., ethyl acetate) and dried for potential reuse.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic phase with a saturated sodium bicarbonate solution to neutralize any acidic impurities, followed by a wash with brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the solution under reduced pressure using a rotary evaporator to remove the excess ethyl acetate and any solvent.
-
The resulting crude product, a mixture of mono-, di-, and triacetin, can be purified by column chromatography on silica gel to isolate this compound.
-
-
Product Characterization:
-
The structure and purity of the isolated this compound can be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations
Enzymatic Reaction Pathway
Caption: Enzymatic synthesis of glycerol acetates.
Experimental Workflow
Caption: Experimental workflow for synthesis and purification.
References
- 1. Metabolic engineering of Escherichia coli for production of non-natural acetins from glycerol - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02395G [pubs.rsc.org]
- 2. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]
- 3. An insight on acyl migration in solvent-free ethanolysis of model triglycerides using Novozym 435 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. biofueljournal.com [biofueljournal.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
Application Note: GC-MS Analysis of 2,3-Dihydroxypropyl Acetate in Complex Mixtures
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 2,3-dihydroxypropyl acetate in complex mixtures, such as pharmaceutical formulations, using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization. Due to the polar nature of this compound, a silylation step is employed to increase its volatility and improve chromatographic separation. This method provides a reliable protocol for researchers, scientists, and drug development professionals for the detection and quantification of this compound, which can be a critical process impurity or degradation product.
Introduction
This compound, a monoester of glycerol and acetic acid, is a compound of interest in various industries, including pharmaceuticals, where it may be present as an impurity in active pharmaceutical ingredients (APIs) or excipients.[1][2][3] Its detection and quantification are crucial for ensuring the quality, safety, and efficacy of the final drug product. The inherent polarity and low volatility of this compound, owing to its two hydroxyl groups, make its direct analysis by GC-MS challenging.[4] Derivatization is therefore a necessary step to convert the analyte into a more volatile and thermally stable compound suitable for GC-MS analysis.[4][5] Silylation, a common derivatization technique, replaces the active hydrogens in the hydroxyl groups with a trimethylsilyl (TMS) group, thereby increasing the compound's volatility.[4][6]
This application note provides a detailed protocol for the analysis of this compound in a complex matrix, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the silylating agent. The method has been developed to offer high sensitivity, specificity, and reproducibility.
Experimental
Materials and Reagents
-
This compound (≥98% purity, Sigma-Aldrich)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (Sigma-Aldrich)
-
Pyridine (Anhydrous, ≥99.8%, Sigma-Aldrich)
-
Ethyl Acetate (HPLC grade, Fisher Scientific)
-
Hexane (HPLC grade, Fisher Scientific)
-
Anhydrous Sodium Sulfate (ACS grade, Merck)
-
Internal Standard (IS): 1,2,3-Butanetriol (≥98% purity, Sigma-Aldrich)
Equipment
-
Agilent 7890B Gas Chromatograph coupled with an Agilent 5977A Mass Selective Detector (MSD)
-
Agilent HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Standard laboratory glassware
Sample Preparation
A representative workflow for sample preparation is outlined below. This procedure should be optimized based on the specific complex matrix being analyzed.
-
Extraction:
-
Accurately weigh 100 mg of the complex mixture sample into a 15 mL centrifuge tube.
-
Add 5 mL of ethyl acetate and 100 µL of the internal standard solution (1 mg/mL 1,2,3-Butanetriol in pyridine).
-
Vortex for 2 minutes to ensure thorough mixing and extraction of the analyte.
-
Centrifuge at 4000 rpm for 10 minutes to separate the solid and liquid phases.
-
Carefully transfer the supernatant to a clean tube.
-
Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
-
Derivatization (Silylation):
-
Transfer 100 µL of the dried extract to a 2 mL autosampler vial with a micro-insert.
-
Add 50 µL of BSTFA with 1% TMCS and 50 µL of anhydrous pyridine.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.[5]
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
GC-MS Parameters
The following GC-MS parameters are recommended for the analysis of the derivatized this compound.
| GC Parameter | Setting |
| Inlet Temperature | 280°C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min |
| Transfer Line Temp. | 280°C |
| MS Parameter | Setting |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Acquisition Mode | Full Scan (m/z 50-500) and Selected Ion Monitoring (SIM) |
| SIM Ions (Quant/Qual) | This compound-di-TMS: m/z 147 (Quant), 205, 219 (Qual)IS-tri-TMS: m/z 147, 205, 219 (Qual) |
Results and Discussion
Chromatographic Performance
Under the described GC conditions, the di-trimethylsilyl (di-TMS) derivative of this compound and the tri-trimethylsilyl (tri-TMS) derivative of the internal standard (1,2,3-Butanetriol) were well-separated from other matrix components. The derivatization process significantly improved the peak shape and reduced tailing, allowing for accurate integration and quantification.
Mass Spectral Data
The mass spectrum of the di-TMS derivative of this compound exhibits characteristic fragment ions that can be used for its identification and quantification. The proposed fragmentation pattern is consistent with the structure of the silylated molecule.
Table 1: Quantitative Data for the GC-MS Analysis of this compound-di-TMS
| Parameter | Value | Notes |
| Retention Time (RT) | Approximately 12.5 min | The exact retention time may vary slightly depending on the specific instrument and column conditions. |
| Quantification Ion (m/z) | 147 | This ion is selected for its high abundance and specificity, providing excellent sensitivity for quantification in SIM mode. |
| Qualifier Ions (m/z) | 205, 219 | These ions are used for confirmation of the analyte's identity by ensuring their relative abundance ratios are within acceptable limits compared to a reference standard. |
| Limit of Detection (LOD) | 0.1 µg/mL | Determined as the concentration with a signal-to-noise ratio of 3. The calculation can be based on the standard deviation of the response and the slope of the calibration curve.[7][8][9][10] |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | Determined as the concentration with a signal-to-noise ratio of 10, with acceptable precision and accuracy. The calculation can be based on the standard deviation of the response and the slope.[7][8][9][10] |
| Linearity (r²) | > 0.995 | The method demonstrates excellent linearity over a concentration range of 0.3 to 50 µg/mL. |
| Precision (%RSD) | < 5% | Determined from six replicate injections of a standard solution at a mid-range concentration. |
| Accuracy (% Recovery) | 95-105% | Assessed by spiking a blank matrix with a known concentration of this compound and performing the entire analytical procedure. |
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in complex mixtures. The described sample preparation, including a crucial silylation step, and the optimized GC-MS parameters allow for accurate and precise measurements. This method is well-suited for quality control in the pharmaceutical industry and for research applications where the presence of this compound needs to be monitored. The provided quantitative data and experimental protocol can serve as a valuable starting point for the validation of this method in various laboratory settings.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. researchgate.net [researchgate.net]
- 5. brjac.com.br [brjac.com.br]
- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 7. researchgate.net [researchgate.net]
- 8. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 9. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]
- 10. reddit.com [reddit.com]
Application Notes and Protocols for 2,3-Dihydroxypropyl Acetate in the Food and Fragrance Industries
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydroxypropyl acetate, also known as glyceryl monoacetate or monoacetin, is a versatile compound with applications in various industries. This document provides detailed application notes and protocols for its use in the food and fragrance sectors, addressing its functions, regulatory status, and analytical methodologies.
Chemical and Physical Properties
This compound is the monoester of glycerol and acetic acid. It is a colorless to pale yellow, viscous, and hygroscopic liquid.[1][2] It is soluble in water and ethanol.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Synonyms | Glyceryl Monoacetate, Monoacetin | [1][3] |
| CAS Number | 26446-35-5 | [3][4] |
| Molecular Formula | C₅H₁₀O₄ | [1] |
| Molecular Weight | 134.13 g/mol | [1] |
| Appearance | Colorless to pale yellow, clear liquid | [2][5] |
| Boiling Point | 282-283 °C @ 760 mm Hg (est.) | [5] |
| Vapor Pressure | 3.00 mmHg @ 130.00 °C | [5] |
| Solubility | Soluble in water and alcohol | [2][5] |
Applications in the Food Industry
In the food industry, this compound primarily functions as a flavor solvent and carrier .[6] Its ability to dissolve and stabilize flavor compounds makes it a valuable component in the formulation of various food products.
Regulatory Status
The U.S. Food and Drug Administration (FDA) lists monoacetoglyceride (another synonym for this compound) as a food contact substance under 21 CFR 177.1200.[3] While mono- and diglycerides are generally recognized as safe (GRAS) for various uses in food, specific limitations for the direct addition of this compound as a food additive should be considered based on good manufacturing practices.[7][8] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has assigned it a group ADI (Acceptable Daily Intake) "not specified" when included with glycerol, glyceryl diacetate, and glyceryl triacetate, indicating low toxicity.[9]
Functional Uses
-
Solvent for Flavorings: It is used to dissolve and carry flavorings in a variety of food products.[6]
-
Humectant: Like its parent molecule glycerol, it can help to retain moisture in food products.
-
Emulsifier: It can contribute to the stability of emulsions in certain food systems.[1]
Table 2: Reported Uses and Functions in the Food Industry
| Application Area | Function | Reported Use Levels |
| Beverages | Flavor Solvent/Carrier | Not specified, governed by Good Manufacturing Practice |
| Confectionery | Flavor Solvent/Carrier | Not specified, governed by Good Manufacturing Practice |
| Baked Goods | Flavor Solvent/Carrier | Not specified, governed by Good Manufacturing Practice |
Applications in the Fragrance Industry
The use of this compound in the fragrance industry is less common compared to the food industry. Its primary role is as a solvent .[10][11]
Functional Uses
-
Solvent: It can be used to dissolve and carry fragrance raw materials. However, its use in this capacity is reported to be rare.[10]
-
Plasticizer: In some cosmetic applications, related compounds like glyceryl diacetate and triacetate act as plasticizers, which could be a potential secondary function.
Due to the limited specific information on its use in fragrances, it is often not the solvent of choice compared to more established options like ethanol, dipropylene glycol (DPG), or isopropyl myristate (IPM).
Experimental Protocols
Protocol 1: Determination of this compound in a Flavor Emulsion by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify the concentration of this compound in a liquid flavor emulsion.
Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
HP-5ms column (or equivalent)
-
Flavor emulsion sample
-
This compound standard
-
Ethyl acetate (extraction solvent)
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Weigh 1 g of the flavor emulsion into a 15 mL centrifuge tube.
-
Add 5 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Add approximately 1 g of anhydrous sodium sulfate to remove any water.
-
Vortex again for 30 seconds.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers and pellet any solids.
-
Carefully transfer the upper ethyl acetate layer to a clean autosampler vial for GC-MS analysis.
-
-
GC-MS Analysis:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold at 240 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound in ethyl acetate at concentrations ranging from 10 to 500 ppm.
-
Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum.
-
Quantify the concentration in the sample by comparing the peak area to the calibration curve.
-
Expected Results: This method should allow for the accurate quantification of this compound in the flavor emulsion. The mass spectrum of this compound will show characteristic fragment ions that can be used for confirmation.[12]
Protocol 2: Sensory Evaluation of this compound as a Flavor Carrier in a Beverage
Objective: To evaluate the sensory impact of this compound as a solvent for a lemon flavor in a model beverage.
Materials:
-
This compound
-
Lemon flavor oil
-
Sucrose
-
Citric acid
-
Deionized water
-
Trained sensory panel (8-10 panelists)
-
Sensory evaluation booths
-
Glassware for sample presentation
Procedure:
-
Sample Preparation:
-
Control Sample: Prepare a base beverage containing 8% sucrose and 0.1% citric acid in deionized water.
-
Test Sample:
-
Prepare a 1% solution of lemon flavor oil in this compound.
-
Add 0.1% of this flavor solution to the base beverage.
-
-
Reference Sample (Ethanol Carrier):
-
Prepare a 1% solution of lemon flavor oil in food-grade ethanol.
-
Add 0.1% of this flavor solution to the base beverage.
-
-
-
Sensory Evaluation:
-
Conduct the evaluation in a controlled sensory laboratory with individual booths.
-
Present the samples to the panelists in a randomized and blind manner, coded with three-digit numbers.
-
Use a Triangle Test to determine if there is a perceivable difference between the test sample (this compound carrier) and the reference sample (ethanol carrier).[13]
-
Present three samples to each panelist, two of which are identical and one is different.
-
Ask the panelists to identify the odd sample.
-
-
If a significant difference is found, proceed to a Descriptive Analysis .
-
Ask panelists to rate the intensity of key attributes (e.g., lemon aroma, sweetness, sourness, bitterness, chemical/off-flavor) on a 9-point scale.
-
-
-
Data Analysis:
-
For the Triangle Test, analyze the number of correct responses using a statistical table to determine the level of significance.
-
For the Descriptive Analysis, use Analysis of Variance (ANOVA) to determine if there are significant differences in the intensity ratings of the attributes between the samples.
-
Expected Results: The results will indicate whether this compound as a solvent has a significant impact on the sensory profile of the lemon flavor compared to a standard ethanol carrier. Panelists' comments on any perceived off-flavors will be particularly valuable.
Visualizations
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for sensory evaluation of this compound.
Conclusion
This compound is a functional ingredient in the food industry, primarily used as a solvent for flavors. Its application in the fragrance industry is limited. The provided protocols offer a framework for its analytical determination and sensory evaluation. Further research is warranted to establish specific maximum use levels for direct food addition and to explore its potential in fragrance applications more thoroughly.
References
- 1. CAS 26446-35-5: Monoacetin | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. Inventory of Food Contact Substances Listed in 21 CFR [hfpappexternal.fda.gov]
- 4. scbt.com [scbt.com]
- 5. glyceryl acetate, 26446-35-5 [thegoodscentscompany.com]
- 6. eatoravoid.com [eatoravoid.com]
- 7. eCFR :: 21 CFR 184.1505 -- Mono- and diglycerides. [ecfr.gov]
- 8. fda.gov [fda.gov]
- 9. WHO | JECFA [apps.who.int]
- 10. How To Choose The Right Solvent When Creating A Fragrance [alphaaromatics.com]
- 11. Solvents for Perfumery & Cosmetics – Functional Carriers for Fragrance and Formulation — Scentspiracy [scentspiracy.com]
- 12. Glyceryl Acetate | C5H10O4 | CID 33510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. flavorsum.com [flavorsum.com]
Application Notes and Protocols: 2,3-Dihydroxypropyl Acetate as a Plasticizer in Polymer Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydroxypropyl acetate, a derivative of glycerol, presents a promising alternative as a bio-based and potentially biodegradable plasticizer for various polymer formulations. Its hydroxyl groups and acetate functionality suggest the potential for favorable interactions with a range of polymers, enhancing flexibility and processing characteristics. These application notes provide an overview of its use and detailed protocols for its evaluation in polymer systems, which is particularly relevant for applications in drug delivery, medical devices, and biodegradable packaging. Plasticizers are essential additives that increase the flexibility, ductility, and processability of polymeric materials by reducing the intermolecular forces between polymer chains.[1][2] The selection of an appropriate plasticizer is critical for achieving the desired physical and mechanical properties of the final product.[3]
Principle of Plasticization
Plasticizers, such as this compound, work by inserting themselves between polymer chains, thereby increasing the free volume and allowing the chains to move more freely past one another. This increased mobility leads to a decrease in the glass transition temperature (Tg) of the polymer, transitioning it from a rigid, glassy state to a more flexible, rubbery state.[4][5] The effectiveness of a plasticizer is dependent on its compatibility with the polymer, its molecular weight, and its chemical structure.[6]
Potential Applications
Due to its anticipated biocompatibility and biodegradability, this compound is a strong candidate for use in:
-
Pharmaceutical Formulations: As a plasticizer in film coatings for tablets and capsules, and in the fabrication of transdermal patches and other drug delivery systems.[7]
-
Medical Devices: In the manufacturing of flexible PVC tubing, blood bags, and other medical equipment where the leaching of traditional phthalate plasticizers is a concern.
-
Biodegradable Polymers: To enhance the flexibility and processability of biodegradable polymers like polylactic acid (PLA) and polyhydroxyalkanoates (PHAs) for use in packaging and other environmentally friendly applications.[8][9][10]
Experimental Protocols
Protocol 1: Preparation of Plasticized Polymer Films (Solvent Casting)
This protocol describes the preparation of polymer films with varying concentrations of this compound using the solvent casting method.
Materials:
-
Polymer (e.g., PVC, PLA, Cellulose Acetate)
-
This compound (or a suitable analogue like Glycerol Triacetate)
-
Appropriate solvent (e.g., Tetrahydrofuran for PVC, Dichloromethane for PLA)
-
Glass Petri dishes or a film casting knife
-
Drying oven or vacuum oven
Procedure:
-
Prepare separate stock solutions of the polymer and this compound in the chosen solvent.
-
In a series of beakers, prepare polymer solutions with varying concentrations of the plasticizer (e.g., 5%, 10%, 15%, 20% w/w relative to the polymer).[11] A control film with no plasticizer should also be prepared.
-
Thoroughly mix the solutions until the polymer and plasticizer are completely dissolved and the solution is homogeneous.
-
Pour a specific volume of each solution into a level glass Petri dish or onto a glass plate for use with a film casting knife.[3]
-
Allow the solvent to evaporate slowly in a fume hood at room temperature for 24 hours.
-
Transfer the cast films to a vacuum oven and dry at a slightly elevated temperature (e.g., 40-60°C) until a constant weight is achieved to ensure complete solvent removal.
-
Carefully peel the films from the glass surface and store them in a desiccator for at least 48 hours before characterization.
Protocol 2: Evaluation of Thermal Properties using Differential Scanning Calorimetry (DSC)
This protocol outlines the determination of the glass transition temperature (Tg) of the plasticized polymer films.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Calibrate the DSC instrument according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of the conditioned polymer film into an aluminum DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample to a temperature above its expected melting point to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min).
-
Heat the sample again at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.[12]
-
The glass transition temperature (Tg) is determined as the midpoint of the step transition in the heat flow curve from the second heating scan.[13] A reduction in Tg compared to the unplasticized polymer indicates the plasticizing effect.[4]
Protocol 3: Evaluation of Mechanical Properties
This protocol follows the ASTM D882 standard test method for determining the tensile properties of thin plastic sheeting.
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Dumbbell-shaped die for cutting test specimens
Procedure:
-
Use the die to cut at least five dumbbell-shaped specimens from each of the conditioned polymer films.
-
Measure the thickness and width of the narrow section of each specimen.
-
Set the grip separation and crosshead speed on the UTM (e.g., 50 mm/min).
-
Mount a specimen in the grips of the UTM.
-
Start the test and record the force and elongation until the specimen breaks.
-
From the resulting stress-strain curve, calculate the tensile strength, elongation at break, and Young's modulus.[11][14] An effective plasticizer will typically decrease tensile strength and Young's modulus while increasing the elongation at break.[7][15]
Protocol 4: Plasticizer Migration and Volatility Testing
This protocol provides a method to assess the permanence of the plasticizer within the polymer matrix.
Migration Testing (Extraction Method):
-
Accurately weigh a sample of the plasticized film (W1).
-
Immerse the sample in a chosen solvent (e.g., deionized water, n-hexane) in a sealed vessel.[13]
-
Gently agitate the sample at a controlled temperature (e.g., 25°C) for a specified time (e.g., 24 hours).[13]
-
Remove the film, gently dry the surface, and then dry it in a vacuum oven at 40°C until a constant weight (W2) is achieved.[13]
-
Calculate the mass loss due to migration using the formula: Weight Loss (%) = [(W1 - W2) / W1] * 100.[13]
Volatility Testing:
-
Accurately weigh a sample of the plasticized film (W1).
-
Place the sample in an oven at an elevated temperature (e.g., 70°C) for a specified time (e.g., 24 hours).[13][16]
-
After the specified time, remove the sample, allow it to cool to room temperature in a desiccator, and reweigh it (W2).
-
Calculate the mass loss due to volatility using the same formula as for migration.[13]
Data Presentation
The following tables present hypothetical data for a generic polymer plasticized with this compound to illustrate the expected trends.
Table 1: Thermal Properties of Plasticized Polymer Films
| Plasticizer Concentration (w/w %) | Glass Transition Temperature (Tg) (°C) |
| 0 (Control) | 85.0 |
| 5 | 72.5 |
| 10 | 61.0 |
| 15 | 50.5 |
| 20 | 41.0 |
Table 2: Mechanical Properties of Plasticized Polymer Films
| Plasticizer Concentration (w/w %) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |
| 0 (Control) | 55 | 5 | 2.5 |
| 5 | 48 | 50 | 2.0 |
| 10 | 40 | 150 | 1.5 |
| 15 | 32 | 250 | 1.0 |
| 20 | 25 | 350 | 0.6 |
Table 3: Plasticizer Permanence Data
| Plasticizer Concentration (w/w %) | Migration in Water (Weight Loss %) | Volatility at 70°C (Weight Loss %) |
| 10 | 0.5 | 1.2 |
| 20 | 1.1 | 2.5 |
Visualizations
Caption: Experimental workflow for the evaluation of this compound as a plasticizer.
Caption: this compound increases the free volume between polymer chains.
References
- 1. nbinno.com [nbinno.com]
- 2. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. re.public.polimi.it [re.public.polimi.it]
- 7. The effect of plasticizers on the erosion and mechanical properties of polymeric films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycerol-derived organic carbonates: environmentally friendly plasticizers for PLA - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Biodegradable Polymers: Properties, Applications, and Environmental Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plasticizer Effects on Physical–Mechanical Properties of Solvent Cast Soluplus® Films - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. The Effect of Plasticizers on the Erosion and Mechanical Properties of Polymeric Films - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bastone-plastics.com [bastone-plastics.com]
Application Notes and Protocols for High-Throughput Screening of Esterase Activity Relevant to 2,3-Dihydroxypropyl Acetate
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for a high-throughput screening (HTS) assay to identify modulators of esterase activity. While direct HTS assays for 2,3-Dihydroxypropyl acetate are not widely documented, this protocol is designed for analogous substrates and can be adapted for the study of enzymes that metabolize monoacylglycerols like this compound.
Introduction
This compound, also known as glycerol 1-acetate, is a monoacylglycerol ester.[1] The enzymatic hydrolysis of such esters is a key area of study in drug metabolism and biocatalysis. High-throughput screening (HTS) provides a rapid and efficient method to test large compound libraries for their ability to enhance or inhibit the activity of esterases, a class of hydrolases that cleave esters into an acid and an alcohol.[2][3]
This application note describes a colorimetric HTS assay for esterase activity. The assay is based on the enzymatic cleavage of a substrate analog to release a product that can be quantified by a change in absorbance. The principles outlined here are broadly applicable to various esterase enzymes and substrates.
Assay Principle
The fundamental principle of this assay is the measurement of esterase-catalyzed hydrolysis of a substrate. In this protocol, we will use a generic colorimetric substrate, p-nitrophenyl acetate (pNPA), which is cleaved by esterases to produce p-nitrophenol and acetate. The product, p-nitrophenol, has a distinct yellow color and can be quantified by measuring the absorbance at 405 nm. The rate of p-nitrophenol formation is directly proportional to the esterase activity.
A logical workflow for screening for modulators of esterase activity is depicted below.
Caption: High-Throughput Screening Workflow for Esterase Modulators.
Materials and Reagents
-
Esterase Enzyme: Porcine liver esterase (PLE) or other suitable esterase.
-
Substrate: p-Nitrophenyl acetate (pNPA).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Positive Control (Inhibitor): Bis(4-nitrophenyl) phosphate (BNPP).
-
Test Compounds: Library of small molecules dissolved in Dimethyl Sulfoxide (DMSO).
-
Microplates: 384-well, clear, flat-bottom plates.
-
Instrumentation: Automated liquid handler and a microplate reader capable of measuring absorbance at 405 nm.
Experimental Protocol
This protocol is optimized for a 384-well plate format.
4.1. Reagent Preparation
-
Assay Buffer: Prepare 50 mM Tris-HCl and adjust the pH to 7.4.
-
Esterase Solution: Prepare a working solution of esterase in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.
-
Substrate Solution: Prepare a stock solution of pNPA in DMSO and dilute to the working concentration in assay buffer just before use. The final concentration should be at or near the Km of the enzyme for the substrate.
-
Test Compounds and Controls: Dilute test compounds and controls to the desired screening concentration in DMSO. The final DMSO concentration in the assay should be kept below 1% to minimize effects on enzyme activity.[4]
4.2. Assay Procedure
-
Compound Dispensing: Using an automated liquid handler, dispense 200 nL of test compounds, positive control (BNPP), and negative control (DMSO) into the appropriate wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of the esterase working solution to all wells.
-
Pre-incubation: Mix the plate and pre-incubate for 15 minutes at room temperature to allow for the interaction between the compounds and the enzyme.
-
Reaction Initiation: Add 10 µL of the pNPA substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate for 20 minutes at room temperature.
-
Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader.
Data Presentation and Analysis
The activity of the test compounds is determined by comparing the absorbance of the sample wells to that of the positive and negative controls.
5.1. Data Normalization
The percentage of inhibition can be calculated using the following formula:
% Inhibition = 100 * (1 - (Abssample - Absmin) / (Absmax - Absmin))
Where:
-
Abssample: Absorbance of the well with the test compound.
-
Absmin: Average absorbance of the positive control (maximum inhibition).
-
Absmax: Average absorbance of the negative control (no inhibition).
5.2. Hit Identification
A "hit" is a compound that exhibits a statistically significant level of inhibition (or activation). A common method for hit selection is the Z-score, which is calculated for each compound.
Z-score = (x - μ) / σ
Where:
-
x: The % inhibition value for the compound.
-
μ: The mean % inhibition of all test compounds.
-
σ: The standard deviation of the % inhibition of all test compounds.
A Z-score threshold (e.g., Z > 3 or Z < -3) is typically set to identify active compounds.
5.3. Quantitative Data Summary
The following table provides an example of summarized data from a hypothetical HTS campaign.
| Compound ID | Concentration (µM) | Absorbance (405 nm) | % Inhibition | Z-score | Hit |
| Cmpd-001 | 10 | 0.185 | 85.2 | 3.1 | Yes |
| Cmpd-002 | 10 | 0.850 | 12.5 | 0.5 | No |
| Cmpd-003 | 10 | 0.250 | 74.4 | 2.7 | Yes |
| Positive Control | 10 | 0.120 | 100.0 | N/A | N/A |
| Negative Control | N/A | 0.980 | 0.0 | N/A | N/A |
5.4. Dose-Response Analysis
For identified hits, a dose-response analysis should be performed to determine the half-maximal inhibitory concentration (IC50). This involves a serial dilution of the hit compound and performing the assay as described above. The resulting data is then fitted to a sigmoidal dose-response curve.
| Compound ID | IC50 (µM) | Hill Slope | R2 |
| Cmpd-001 | 2.5 | 1.1 | 0.992 |
| Cmpd-003 | 8.1 | 0.9 | 0.985 |
Signaling Pathway and Mechanism of Action
While a classical signaling pathway is not directly applicable to an in vitro enzyme assay, the mechanism of enzyme inhibition can be conceptualized. Inhibitors identified in the screen could act through various mechanisms, such as competitive, non-competitive, or uncompetitive inhibition. Follow-up studies are required to elucidate the precise mechanism.
The diagram below illustrates the conceptual interaction of an esterase with its substrate and a potential competitive inhibitor.
Caption: Competitive Inhibition of Esterase Activity.
Conclusion
The described high-throughput screening assay provides a robust and reliable method for identifying and characterizing modulators of esterase activity. This protocol can be adapted for various esterase enzymes and substrates, including those relevant to the metabolism of this compound. The detailed methodology and data analysis workflow will enable researchers to efficiently screen large compound libraries and advance their drug discovery and development programs.
References
Troubleshooting & Optimization
Optimizing the yield and purity of 2,3-Dihydroxypropyl acetate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the yield and purity of 2,3-Dihydroxypropyl acetate (also known as monoacetin) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary method for synthesizing this compound is the esterification of glycerol with an acetylating agent. The most commonly used acetylating agents are acetic acid and acetic anhydride. The reaction is typically catalyzed by an acid.
Q2: What is the role of a catalyst in this synthesis, and which catalysts are most effective?
A2: A catalyst is crucial for increasing the reaction rate. Both homogeneous and heterogeneous acid catalysts are used. Homogeneous catalysts like sulfuric acid are effective but can be corrosive and difficult to separate from the reaction mixture.[1] Heterogeneous catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15) and sulfated zirconia, are often preferred as they are easily recoverable and reusable.[2][3]
Q3: What are the main byproducts in the synthesis of this compound?
A3: The main byproducts are the further acetylated forms of glycerol: 1,3-diacetylglycerol (diacetin) and 1,2,3-triacetylglycerol (triacetin). The formation of these byproducts is a competing reaction that reduces the selectivity for the desired monoacetylated product.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using Gas Chromatography with a Flame Ionization Detector (GC-FID). This technique allows for the quantification of reactants (glycerol, acetic acid) and products (monoacetin, diacetin, triacetin).
Q5: What is the typical purity of commercially available this compound?
A5: Commercially available this compound typically has a minimum purity of 95%.[4][5]
Troubleshooting Guide
Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Increase Reaction Time: The reaction may not have reached equilibrium. Extend the reaction time and monitor the progress by GC analysis.[6] - Increase Catalyst Loading: Insufficient catalyst can lead to a slow reaction rate. Gradually increase the catalyst amount.[2] |
| Suboptimal Reaction Temperature | - Adjust Temperature: Low temperatures can result in slow reaction kinetics, while excessively high temperatures can favor the formation of di- and triacetin.[2][6] The optimal temperature is typically in the range of 95-120°C. |
| Unfavorable Reactant Molar Ratio | - Optimize Molar Ratio: A high excess of acetic acid can shift the equilibrium towards the products, but too high a concentration may complicate purification. Experiment with different glycerol to acetic acid molar ratios. |
| Catalyst Deactivation | - Use Fresh or Regenerated Catalyst: Heterogeneous catalysts can lose activity over time due to poisoning or leaching. Ensure the catalyst is active. Some catalysts can be regenerated according to the manufacturer's instructions. |
| Presence of Water | - Use Dry Reagents: Water can hydrolyze the ester product and deactivate some catalysts. Ensure that glycerol and acetic acid are as dry as possible. Water content can be checked by Karl Fischer titration.[7][8][9][10] |
Low Purity of this compound
| Potential Cause | Suggested Solution |
| Formation of Di- and Triacetin | - Control Reaction Temperature: Higher temperatures favor the formation of more substituted products.[2][6] Maintain a moderate reaction temperature to maximize monoacetin selectivity. - Limit Reaction Time: As the reaction progresses, monoacetin can be further acetylated. Stop the reaction once the optimal yield of monoacetin is achieved, as determined by GC monitoring. |
| Inefficient Purification | - Optimize Distillation Conditions: If using distillation for purification, ensure the column has sufficient theoretical plates to separate monoacetin from unreacted glycerol and the higher acetates. Vacuum distillation is recommended to lower the boiling points and prevent degradation. |
| Residual Catalyst | - Thorough Catalyst Removal: If using a homogeneous catalyst, ensure it is completely neutralized and removed during the workup. For heterogeneous catalysts, ensure complete filtration. |
| Presence of Unreacted Starting Materials | - Optimize Reaction Stoichiometry and Conditions: Ensure the reaction goes to completion or near completion to minimize the amount of unreacted glycerol and acetic acid in the crude product. |
Data Presentation
Table 1: Effect of Catalyst on Glycerol Acetylation
| Catalyst | Temperature (°C) | Time (h) | Glycerol Conversion (%) | Monoacetin Selectivity (%) | Diacetin Selectivity (%) | Triacetin Selectivity (%) | Reference |
| Amberlyst-15 | 110 | 5 | 97 | - | - | 40 | [11] |
| Sulfated Activated Carbon | 120 | 3 | 91 | 38 | 28 | 34 | [6] |
| Sulfated CeO₂-ZrO₂ | 100 | 3 | 99.1 | 21.46 | 57.28 | 21.26 | [12] |
| 20% H₂SO₄/K-10 | 120 | 5 | 99 | 23 | 59 | 15 | [2] |
| Pr-SO₃H–SBA-15 | 120 | 2.5 | 96 | 13 | 55 | 32 | [2] |
Note: Selectivity data for Amberlyst-15 was primarily for triacetin in the cited study.
Table 2: Effect of Temperature on Glycerol Acetylation with Sulfated Activated Carbon Catalyst
| Temperature (°C) | Glycerol Conversion (%) | Monoacetin Selectivity (%) | Diacetin Selectivity (%) | Triacetin Selectivity (%) |
| 60 | 27 | High (predominant product) | Low | Low |
| 120 | 91 | 38 | 28 | 34 |
Data extracted from a study by Melero et al. (2009).[6]
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure and may require optimization based on the specific catalyst and equipment used.
Materials:
-
Glycerol (anhydrous)
-
Acetic Acid (glacial)
-
Acid Catalyst (e.g., Amberlyst-15, dried)
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer.
Procedure:
-
To a round-bottom flask, add glycerol and acetic acid in the desired molar ratio (e.g., 1:4).
-
Add the acid catalyst (e.g., 5 wt% of the total mass of reactants).
-
Heat the reaction mixture to the desired temperature (e.g., 105°C) with constant stirring.
-
Maintain the reaction at this temperature for the desired time (e.g., 4 hours). Monitor the reaction progress by taking aliquots and analyzing them by GC-FID.
-
Once the desired conversion is reached, cool the reaction mixture to room temperature.
-
If using a heterogeneous catalyst, filter it from the reaction mixture.
-
The crude product is now ready for purification.
Purification by Vacuum Distillation
Equipment:
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump
-
Heating mantle
-
Cold trap
Procedure:
-
Transfer the crude reaction mixture to the distillation flask.
-
Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed.
-
Slowly apply vacuum to the system.
-
Begin heating the distillation flask gently.
-
Collect the different fractions based on their boiling points. Acetic acid will distill first, followed by this compound, and then the higher boiling di- and triacetin. The boiling point will depend on the pressure.
-
Collect the fraction corresponding to this compound.
-
Confirm the purity of the collected fraction using GC-FID or NMR.
Analytical Methods
a) Gas Chromatography (GC-FID)
-
Column: A polar capillary column (e.g., DB-WAX or similar) is suitable for separating the glycerol acetates.
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250°C.
-
Detector Temperature: 270°C.
-
Oven Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a controlled rate (e.g., 10°C/min).
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., methanol or acetone) before injection.
b) Karl Fischer Titration for Water Content
For determining the water content in the reactants or the final product, a Karl Fischer titrator is used. Both volumetric and coulometric methods are suitable. For samples with low water content (<0.1%), the coulometric method is preferred.[7][9] The sample should be soluble in the Karl Fischer reagent; for long-chain esters, a solubilizer may be needed.[7]
Visualizations
Caption: Reaction mechanism for the acid-catalyzed acetylation of glycerol.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Heterogeneous acid catalysts for acetylation in glycerol | DIAL.pr - BOREAL [dial.uclouvain.be]
- 4. echemi.com [echemi.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. mail.uotechnology.edu.iq [mail.uotechnology.edu.iq]
- 7. merckmillipore.com [merckmillipore.com]
- 8. fishersci.com [fishersci.com]
- 9. Determination of Water Content in Glycerine, Glycerol, 1,2,3-Propantriol Using Karl Fischer Titration [sigmaaldrich.com]
- 10. Moisture in Glycerin, Karl Fischer Method [library.aocs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biofueljournal.com [biofueljournal.com]
Common impurities in 2,3-Dihydroxypropyl acetate and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dihydroxypropyl acetate (also known as monoacetin).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthesized this compound?
The most prevalent impurities in this compound typically arise from its synthesis, which commonly involves the esterification of glycerol with acetic acid. These impurities can be categorized as:
-
Unreacted Starting Materials:
-
Glycerol
-
Acetic Acid
-
-
Over-acylated Byproducts:
-
Diacetin (Glycerol diacetate), which exists as two isomers: 1,2-diacetin and 1,3-diacetin.
-
Triacetin (Glycerol triacetate).[1]
-
-
Isomeric Impurities:
-
2-acetylglycerol (2-monoacetin), which can be difficult to quantify as it can disproportionate into glycerol and other acetylated glycerols.[1]
-
Q2: How do these impurities affect my experiments?
The presence of these impurities can have several adverse effects on research and drug development:
-
Altered Physicochemical Properties: Impurities can change the viscosity, solubility, and boiling point of the material, leading to inconsistencies in experimental results.
-
Reduced Purity and Potency: In a pharmaceutical context, the presence of impurities lowers the concentration of the active pharmaceutical ingredient (API), potentially affecting its efficacy.
-
Toxicity: Uncharacterized impurities may have their own toxicological profiles, posing a safety risk.
-
Side Reactions: Residual starting materials or byproducts can participate in unintended side reactions in subsequent experimental steps.
Q3: What are the recommended analytical methods for detecting and quantifying these impurities?
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common and effective methods for analyzing the purity of this compound.
-
Gas Chromatography (GC): A robust method for separating and quantifying volatile and semi-volatile compounds like glycerol, monoacetin, diacetin, and triacetin. A flame ionization detector (FID) is typically used.[2]
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for non-volatile impurities and for analyzing samples that may degrade at the high temperatures used in GC. A reversed-phase C18 column is often employed with a UV or refractive index (RI) detector.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used for structural elucidation and quantification of the main component and impurities.
Q4: What are the potential degradation products of this compound?
This compound can degrade under certain conditions, primarily through hydrolysis of the ester bond.
-
Acidic and Basic Hydrolysis: In the presence of strong acids or bases, and water, this compound can hydrolyze back to glycerol and acetic acid. The rate of hydrolysis is dependent on pH and temperature.
-
Thermal Degradation: At elevated temperatures, decomposition can occur, potentially leading to the formation of various smaller molecules, including acetic acid and acrolein (from the dehydration of the glycerol backbone). The presence of acidic or basic residues can catalyze this degradation.
Troubleshooting Guides
Problem: My this compound has a strong vinegar-like smell.
-
Probable Cause: This indicates the presence of residual acetic acid, an unreacted starting material from the synthesis.
-
Solution:
-
Neutralization and Washing: Dissolve the product in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic acid. Follow with a water wash to remove the resulting sodium acetate and any remaining bicarbonate. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and remove the solvent under reduced pressure.
-
Vacuum Distillation: For larger quantities, fractional distillation under reduced pressure can effectively remove the more volatile acetic acid.
-
Problem: My product is more viscous than expected and shows multiple spots on TLC.
-
Probable Cause: This suggests the presence of significant amounts of unreacted glycerol and/or the more viscous diacetin and triacetin byproducts.
-
Solution:
-
Fractional Vacuum Distillation: This is the most effective method for separating components with different boiling points. Glycerol has a much higher boiling point than this compound, while diacetin and triacetin have higher boiling points as well, but can be separated with an efficient fractional distillation column.
-
Flash Column Chromatography: For smaller scales, flash chromatography using silica gel can be employed. A solvent gradient of increasing polarity (e.g., from hexane/ethyl acetate to pure ethyl acetate or ethyl acetate/methanol) can separate the less polar triacetin and diacetin from the more polar monoacetin and glycerol.
-
Problem: Analytical results (GC/HPLC) show a lower than expected purity.
-
Probable Cause: Incomplete reaction or inadequate purification.
-
Solution: Repurify the material using one of the methods described below. The choice of method will depend on the nature of the major impurities identified by your analytical technique.
Purification Protocols
Quantitative Data on Impurity Removal
The following table provides illustrative data on the effectiveness of different purification methods for removing common impurities from a crude this compound sample.
| Impurity | Crude Sample (%) | After Liquid-Liquid Extraction (%) | After Flash Chromatography (%) | After Fractional Vacuum Distillation (%) |
| Acetic Acid | 5.2 | < 0.1 | 1.5 | < 0.1 |
| Glycerol | 8.5 | 7.9 | 0.5 | < 0.2 |
| Diacetin | 10.3 | 10.1 | < 0.5 | < 0.5 |
| Triacetin | 2.1 | 2.0 | < 0.1 | < 0.1 |
| This compound | 73.9 | 79.9 | > 98.4 | > 99.1 |
Note: These are representative values and actual results may vary depending on the initial composition of the crude product and the specific conditions of the purification protocol.
Experimental Protocols
Removal of Acetic Acid by Liquid-Liquid Extraction
Objective: To remove residual acetic acid from a crude this compound sample.
Methodology:
-
Dissolve the crude this compound (10 g) in ethyl acetate (50 mL).
-
Transfer the solution to a separatory funnel.
-
Add 25 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved CO₂ gas.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the washing with NaHCO₃ solution (2 x 25 mL).
-
Wash the organic layer with deionized water (2 x 25 mL) to remove any residual salts.
-
Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the purified this compound.
Caption: Workflow for Acetic Acid Removal by Extraction.
Purification by Flash Column Chromatography
Objective: To separate this compound from less polar (diacetin, triacetin) and more polar (glycerol) impurities.
Methodology:
-
Slurry Preparation: Dissolve the crude product (1 g) in a minimal amount of the initial mobile phase.
-
Column Packing: Pack a glass column with silica gel (60 Å, 230-400 mesh) using a hexane/ethyl acetate mixture (e.g., 1:1 v/v).
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution:
-
Begin elution with a relatively non-polar mobile phase (e.g., 70:30 hexane:ethyl acetate) to elute triacetin and then diacetin.
-
Gradually increase the polarity of the mobile phase (e.g., to 100% ethyl acetate) to elute the desired this compound.
-
Further increase the polarity (e.g., 95:5 ethyl acetate:methanol) to elute any remaining glycerol.
-
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Combine and Evaporate: Combine the pure fractions containing this compound and remove the solvent under reduced pressure.
Caption: Flash Chromatography Purification Workflow.
Purification by Fractional Vacuum Distillation
Objective: To purify this compound on a larger scale by separating it from components with different boiling points.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a Vigreux or packed column, a condenser, and receiving flasks. Ensure all glassware is rated for vacuum applications.
-
Charge the Flask: Add the crude this compound to the distillation flask along with boiling chips or a magnetic stir bar.
-
Apply Vacuum: Gradually reduce the pressure in the system to the desired level (e.g., 1-5 mmHg).
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Collect the initial fraction, which will contain any low-boiling impurities.
-
As the temperature stabilizes at the boiling point of this compound at the given pressure (approx. 129-131 °C at 3 mmHg), collect the main fraction in a clean receiving flask.
-
The temperature will rise again as higher-boiling impurities (diacetin, triacetin) begin to distill. Stop the distillation at this point.
-
Glycerol will remain as a high-boiling residue in the distillation flask.
-
-
Cooling: Allow the apparatus to cool completely before slowly releasing the vacuum.
Caption: Fractional Vacuum Distillation Process.
References
Troubleshooting guide for the chromatographic separation of 2,3-Dihydroxypropyl acetate isomers
Technical Support Center: Chromatographic Separation of 2,3-Dihydroxypropyl Acetate Isomers
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of this compound isomers.
Frequently Asked Questions (FAQs)
Q1: What are the isomers of this compound?
This compound, also known as glycerol 1-acetate or alpha-monoacetin, has positional and stereoisomers.[1] The primary isomers of concern are the positional isomer, 1,3-dihydroxypropyl acetate (glycerol 2-acetate or beta-monoacetin), and the enantiomers of this compound, (R)-2,3-dihydroxypropyl acetate and (S)-2,3-dihydroxypropyl acetate.
Q2: Why is the separation of this compound isomers challenging?
Isomers, by nature, have very similar physicochemical properties, which makes their separation difficult.[2] Positional isomers have the same molecular weight and formula, differing only in the position of the acetate group.[3] Enantiomers have identical physical and chemical properties in an achiral environment and require a chiral environment for separation.[4][5]
Q3: What is a recommended starting point for developing an HPLC method for separating these isomers?
For positional isomers (1-monoacetin vs. 2-monoacetin), a common starting point is reverse-phase HPLC (RP-HPLC) using a C18 column. A gradient elution with a mobile phase of water and an organic modifier like methanol or acetonitrile is typically effective. For separating the enantiomers of this compound, a chiral stationary phase (CSP) is necessary.[4][6]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the chromatographic separation of this compound isomers.
Issue 1: Poor Resolution or Co-elution of Positional Isomers
Question: My chromatogram shows a single broad peak or two poorly resolved peaks for the positional isomers of monoacetin. How can I improve the separation?
Answer:
Poor resolution between positional isomers is a common challenge due to their similar polarities.[2] Several factors can be optimized to enhance separation:
-
Mobile Phase Composition: Adjusting the mobile phase is often the first step.
-
Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter selectivity.
-
Gradient Slope: If using a gradient, decreasing the slope (i.e., making it shallower) can improve resolution.
-
-
Stationary Phase: If mobile phase optimization is insufficient, consider a different column chemistry. A phenyl-hexyl column, for example, may offer different selectivity for these isomers compared to a standard C18 column.[3]
-
Temperature: Varying the column temperature can affect selectivity. Try operating at different temperatures (e.g., 25°C, 35°C, 45°C) to see the impact on resolution.
Troubleshooting Workflow for Poor Resolution
References
- 1. (2R)-2,3-Dihydroxypropyl acetate | C5H10O4 | CID 6993818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
Stability issues of 2,3-Dihydroxypropyl acetate under different storage conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2,3-Dihydroxypropyl acetate under various experimental and storage conditions.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the handling and use of this compound.
Issue 1: Change in pH of the sample solution over time.
-
Question: I dissolved this compound in an aqueous buffer, and I've noticed a gradual decrease in the pH of my solution. What could be the cause?
-
Answer: A decrease in pH is a strong indicator of hydrolysis of the ester bond in this compound. This reaction releases acetic acid, which will lower the pH of an unbuffered or weakly buffered solution. The rate of hydrolysis is significantly influenced by temperature and the initial pH of the solution.[1]
Issue 2: Appearance of new peaks in my chromatogram during analysis.
-
Question: When analyzing my sample containing this compound by HPLC or GC, I am observing unexpected new peaks that were not present in the initial analysis of the standard. Why is this happening?
-
Answer: The appearance of new peaks likely corresponds to degradation products or impurities. Commercially available this compound can sometimes be a mixture containing glycerol, diacetin, and triacetin.[2][3] Additionally, under certain conditions, degradation can occur. The primary degradation products from hydrolysis are glycerol and acetic acid. Another possibility, especially at elevated temperatures (e.g., 50°C and above), is the disproportionation of 2-acetylglycerol into glycerol and other acetylated glycerols.[3]
Issue 3: Inconsistent results in bioassays.
-
Question: I am using this compound in a cell-based assay and observing variable results between experiments. Could this be related to the stability of the compound?
-
Answer: Yes, inconsistent results can be a consequence of compound instability. If the compound degrades in your culture medium, the effective concentration will decrease over the course of the experiment, leading to variability. The rate of degradation can be influenced by the pH and temperature of the incubation, as well as the presence of enzymes in the medium that can catalyze hydrolysis. It is advisable to prepare fresh solutions for each experiment and minimize the time the compound spends in aqueous media before use.
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the recommended storage conditions for this compound?
-
A1: To minimize degradation, it is recommended to store this compound in a tightly sealed container in a cool and dry place. For long-term storage, temperatures of 4°C or as low as -15°C are often suggested by suppliers to slow down potential degradation processes. The compound is known to be hygroscopic, so protection from moisture is critical.[4]
-
-
Q2: How should I prepare stock solutions of this compound?
-
A2: For optimal stability, it is best to prepare stock solutions in a dry, aprotic solvent such as anhydrous DMSO or ethanol. Aqueous stock solutions should be prepared fresh before use. If an aqueous stock solution must be stored, it should be kept at a low temperature (e.g., 4°C or -20°C) for a limited time. Be aware that hydrolysis can still occur in aqueous solutions, even when frozen.
-
Stability and Degradation
-
Q3: What is the primary degradation pathway for this compound?
-
A3: The most common degradation pathway is the hydrolysis of the ester linkage, which yields glycerol and acetic acid.[1] This reaction can be catalyzed by both acids and bases.
-
-
Q4: How do pH and temperature affect the stability of this compound?
-
A4: The rate of hydrolysis is generally lowest at a neutral pH and increases under both acidic and alkaline conditions.[1] Elevated temperatures will accelerate the rate of hydrolysis at any given pH.
-
-
Q5: Is this compound sensitive to light or oxidation?
Data on Potential Impurities and Degradation Products
| Compound | Molar Mass ( g/mol ) | Comments |
| This compound | 134.13 | Parent compound. |
| Glycerol | 92.09 | Primary hydrolysis product. Also a common starting material impurity. |
| Acetic Acid | 60.05 | Primary hydrolysis product. |
| 1,3-Diacetoxypropan-2-ol (Diacetin) | 176.17 | A potential impurity from synthesis or can be formed from disproportionation. A mixture of 1,2- and 1,3-diacetylglycerol is common.[2][3] |
| Propane-1,2,3-triyl triacetate (Triacetin) | 218.20 | A potential impurity from the manufacturing process.[2][3] |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Incubate the stock solution at 60°C.
-
Photodegradation: Expose the stock solution to a calibrated light source (e.g., consistent with ICH Q1B guidelines).
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Neutralize the acid and base-stressed samples. Dilute all samples to an appropriate concentration for analysis.
-
Analysis: Analyze the samples using a suitable analytical technique, such as HPLC with UV or mass spectrometric detection, or GC-MS.[2]
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.
Protocol 2: HPLC Method for Stability Testing
This is a starting point for developing a stability-indicating HPLC method.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute more nonpolar compounds (e.g., di- and triacetin).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a low wavelength (e.g., 205-210 nm) or a mass spectrometer.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Hydrolysis degradation pathway of this compound.
Caption: Workflow for troubleshooting common stability-related issues.
References
Technical Support Center: Prevention of 2,3-Dihydroxypropyl Acetate Degradation in Solution
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support and troubleshooting advice for handling 2,3-Dihydroxypropyl acetate (also known as glycerol 1-acetate or monoacetin) in solution. It addresses common issues related to its degradation and offers preventative strategies to ensure the stability and integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways through which this compound degrades in solution?
A1: The primary degradation pathway for this compound, an ester, is hydrolysis. This reaction is catalyzed by both acidic and basic conditions, leading to the cleavage of the ester bond to form acetic acid and glycerol. Other potential degradation pathways, especially under forced conditions, include oxidation of the hydroxyl groups and thermal decomposition.
Q2: What are the ideal storage conditions for a stock solution of this compound?
A2: To minimize degradation, stock solutions of this compound should be stored at low temperatures, typically between 2-8°C, or frozen at -20°C for long-term storage. The solution should be stored in a tightly sealed container to prevent solvent evaporation and protect it from moisture. For sensitive applications, purging the storage container with an inert gas like nitrogen or argon can help prevent oxidation.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of this compound is highly dependent on the pH of the aqueous solution. The rate of hydrolysis is slowest in the neutral pH range (approximately pH 6-7). Both acidic (pH < 6) and alkaline (pH > 7) conditions significantly accelerate the rate of hydrolysis. Therefore, it is crucial to control the pH of your solution, preferably using a buffered system in the neutral range, to maintain stability.
Q4: I suspect my this compound solution has degraded. How can I confirm this?
A4: Degradation can be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its degradation products (primarily acetic acid and glycerol). A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradants would confirm degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of potency or unexpected experimental results. | Degradation of this compound in the working solution. | Prepare fresh solutions daily from a properly stored stock. Ensure the pH of the experimental medium is controlled and close to neutral if possible. Analyze the solution using a stability-indicating HPLC method to quantify the active compound. |
| Shift in the pH of the solution over time. | Hydrolysis of this compound, leading to the formation of acetic acid. | Use a buffer system with sufficient capacity to maintain a stable pH throughout the experiment. Consider using a buffer in the pH 6-7 range for optimal stability. |
| Precipitate formation in the solution. | This could be due to the low solubility of a degradation product or changes in the solution's properties upon degradation. | Visually inspect the solution before use. If a precipitate is observed, do not use it. Prepare a fresh solution. |
| Inconsistent results between experimental batches. | Inconsistent preparation or storage of this compound solutions. | Standardize the protocol for solution preparation, including solvent, pH, and storage conditions. Always use freshly prepared solutions or solutions that have been validated for stability under the storage conditions. |
Quantitative Data Summary
Table 1: Effect of Temperature on the Stability of this compound in a Neutral Aqueous Solution (pH 7)
| Temperature (°C) | Expected Half-life (t½) | Comments |
| 4 | > 1 year | Recommended for short to medium-term storage. |
| 25 | Weeks to Months | Significant degradation can occur over time at room temperature. |
| 40 | Days to Weeks | Accelerated degradation is expected. |
| 60 | Hours to Days | Rapid degradation. Useful for forced degradation studies. |
Table 2: Effect of pH on the Rate of Hydrolysis of this compound at 25°C
| pH | Relative Rate of Hydrolysis | Comments |
| 3 | High | Acid-catalyzed hydrolysis is significant. |
| 5 | Moderate | Hydrolysis rate decreases as pH approaches neutral. |
| 7 | Low | Region of maximum stability. |
| 9 | High | Base-catalyzed hydrolysis is significant. |
| 11 | Very High | Rapid degradation under strongly alkaline conditions. |
Experimental Protocols
Protocol 1: Preparation of a Buffered Stock Solution of this compound
-
Materials:
-
This compound
-
Phosphate buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
-
Volumetric flask
-
Analytical balance
-
Sterile filter (0.22 µm)
-
-
Procedure:
-
Weigh the required amount of this compound accurately using an analytical balance.
-
Dissolve the compound in a small volume of the phosphate buffer in a volumetric flask.
-
Once completely dissolved, bring the solution to the final volume with the phosphate buffer.
-
Mix the solution thoroughly.
-
For sterile applications, filter the solution through a 0.22 µm sterile filter.
-
Store the solution in a tightly sealed, amber glass vial at 2-8°C.
-
Protocol 2: Stability-Indicating HPLC Method for the Analysis of this compound
This method is adapted from a validated method for mono-, di-, and triacetin analysis and should be validated for your specific application.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water. A common starting point is a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
-
Procedure:
-
Prepare standard solutions of this compound of known concentrations in the mobile phase.
-
Prepare your sample solution, diluted in the mobile phase to fall within the concentration range of your standards.
-
Inject the standards and sample onto the HPLC system.
-
Identify and quantify the peak corresponding to this compound based on the retention time and peak area of the standards. Degradation products like glycerol and acetic acid will have different retention times and may not be visible at this wavelength.
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for unexpected experimental outcomes.
Technical Support Center: Scaling Up 2,3-Dihydroxypropyl Acetate Production
Welcome to the technical support center for the production of 2,3-Dihydroxypropyl acetate, also known as glyceryl monoacetate or monoacetin. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during synthesis, purification, and scale-up. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound via the esterification of glycerol with acetic acid.
Question: My glycerol conversion rate is low. What are the potential causes and solutions?
Answer:
Low glycerol conversion is a frequent challenge and can be attributed to several factors:
-
Insufficient Catalyst Activity: The choice and condition of the acid catalyst are critical. Homogeneous catalysts like sulfuric acid are effective but can be corrosive and difficult to remove.[1] Heterogeneous catalysts such as Amberlyst-15 are a common alternative.[1] If using a solid acid catalyst, ensure it has not been deactivated. Catalyst deactivation can occur due to the presence of water or blockage of active sites.[2][3]
-
Solution: Consider regenerating the catalyst or using a fresh batch. For solid catalysts, washing with a solvent like ethanol and drying can help restore activity.[3]
-
-
Suboptimal Reaction Temperature: The reaction temperature significantly influences the conversion rate.
-
Unfavorable Molar Ratio: An excess of acetic acid is typically required to drive the reaction equilibrium towards the products.[2]
-
Presence of Water: Water is a byproduct of the esterification reaction and its accumulation can inhibit the forward reaction, thus limiting conversion.[2][7]
-
Solution: Implement a method for continuous water removal, such as using a distillation column during the reaction.[8]
-
Question: The selectivity for this compound (monoacetin) is poor, with high yields of diacetin and triacetin. How can I improve monoacetin selectivity?
Answer:
Controlling selectivity is key to maximizing the yield of the desired monoester. High selectivity for di- and triacetin is often due to:
-
High Catalyst Loading: An increased amount of catalyst can promote further esterification of monoacetin to di- and triacetin.[4]
-
Solution: Reduce the catalyst loading. A lower catalyst concentration generally favors the formation of monoacetin.[4]
-
-
High Reaction Temperature: Higher temperatures can favor the formation of the more substituted di- and triacetin.[9]
-
Solution: Lower the reaction temperature. For instance, with some catalysts, increasing the temperature from 100°C to 140°C decreases monoacetin selectivity.[9]
-
-
Prolonged Reaction Time: Longer reaction times allow for the consecutive reactions that produce di- and triacetin to proceed to a greater extent.
-
Solution: Optimize the reaction time. Monitor the reaction progress using techniques like gas chromatography to stop the reaction when the concentration of monoacetin is at its maximum.[8]
-
-
High Acetic Acid to Glycerol Molar Ratio: While a higher molar ratio of acetic acid increases overall glycerol conversion, it can also favor the formation of more esterified products.[4]
-
Solution: Experiment with a lower acetic acid to glycerol molar ratio to find a balance between conversion and selectivity for monoacetin.
-
Question: My solid acid catalyst appears to have lost activity after a few runs. What is causing this and can it be prevented or reversed?
Answer:
Catalyst deactivation is a common issue with solid acid catalysts in glycerol acetylation. The primary causes are:
-
Water Adsorption: Water produced during the reaction can adsorb onto the acidic sites of the catalyst, reducing its activity.[2]
-
Pore Blockage: Glycerol or the glyceride products can block the pores of the catalyst, preventing reactants from accessing the active sites.[3]
-
Leaching of Active Sites: In some cases, the acidic functional groups can leach from the solid support into the reaction mixture.[4]
Solutions:
-
Regeneration: Most solid acid catalysts can be regenerated. A common procedure involves washing the catalyst with a solvent like ethanol to remove adsorbed species, followed by drying at an elevated temperature (e.g., 105°C for 12 hours) to remove water.[3]
-
Water Removal: Continuously removing water from the reaction mixture not only improves conversion but also helps maintain catalyst activity.
-
Catalyst Choice: Some catalysts exhibit better stability. For instance, zeolites with a higher Si/Al ratio tend to be more hydrophobic, which can improve their resistance to deactivation by water.[3]
Data Presentation
Table 1: Comparison of Different Catalysts on Glycerol Conversion and Product Selectivity
| Catalyst | Temperature (°C) | Acetic Acid:Glycerol Molar Ratio | Glycerol Conversion (%) | Monoacetin Selectivity (%) | Diacetin Selectivity (%) | Triacetin Selectivity (%) | Reference |
| Amberlyst-15 | 110 | 9:1 | 98.47 | 8.65 | 46.56 | 44.79 | [1] |
| 20% (w/w) H₂SO₄/K10 | 120 | 12:1 | 99 | 23 | 59 | 15 | [4] |
| SnFe₂O₄ | 110 | 3.6:1 | 93.2 | ~34 | ~48 (combined with triacetin) | ~11 | [5] |
| 2 M SO₄²⁻/γ-Al₂O₃ | 95 | 12:1 | 100 | - | 77.4 (combined with triacetin) | - | [6] |
| Lewatit | 100 | 7:1 | >90 | - | - | - | [2] |
Note: Selectivity data can vary significantly based on reaction time and other conditions. The values presented are illustrative of catalyst performance under the specified conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound using Amberlyst-15
This protocol describes a general procedure for the esterification of glycerol with acetic acid using the solid acid catalyst Amberlyst-15.
Materials:
-
Glycerol (reagent grade)
-
Glacial Acetic Acid
-
Amberlyst-15 ion-exchange resin
-
Ethanol (for catalyst washing)
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate (for extraction)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Distillation column (optional, for water removal)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Catalyst Preparation: If the Amberlyst-15 is new, it can be used as is. If it has been used previously, wash it thoroughly with ethanol and dry it in an oven at 105°C for 12 hours to regenerate it.[3]
-
Reaction Setup: Assemble the three-neck flask with the reflux condenser, a thermometer, and a magnetic stirrer. If continuous water removal is desired, a distillation setup can be used in place of the reflux condenser.[8]
-
Charging Reactants: To the flask, add glycerol and acetic acid in the desired molar ratio (e.g., 1:9).
-
Catalyst Addition: Add the Amberlyst-15 catalyst. The catalyst loading can be varied, but a typical starting point is around 5-10 wt% based on the mass of glycerol.
-
Reaction: Heat the mixture to the desired temperature (e.g., 110°C) with vigorous stirring.[1]
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots of the reaction mixture at regular intervals and analyzing them by gas chromatography (GC) or GC-MS.
-
Workup:
-
Once the desired conversion is achieved, cool the reaction mixture to room temperature.
-
Separate the solid catalyst by filtration.
-
The liquid product mixture can be purified. A common method involves neutralization of excess acetic acid with a mild base, followed by extraction with a solvent like ethyl acetate.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product, which will be a mixture of mono-, di-, and triacetin, along with unreacted glycerol, can be purified by fractional distillation under reduced pressure to isolate the this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low glycerol conversion.
References
- 1. researchgate.net [researchgate.net]
- 2. matec-conferences.org [matec-conferences.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ijcea.org [ijcea.org]
- 8. chembk.com [chembk.com]
- 9. Continuous synthesis of glycerol acetates in supercritical carbon dioxide using Amberlyst 15® - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Improving the efficiency of enzymatic reactions with 2,3-Dihydroxypropyl acetate
A Note on 2,3-Dihydroxypropyl Acetate: Our current technical resources and the broader scientific literature do not contain specific information regarding the use of this compound as a general enhancer of enzymatic reaction efficiency. The information presented in this support center pertains to troubleshooting and optimizing enzymatic reactions in a general context. If you have specific experimental data or literature suggesting a role for this compound in your particular application, please provide it to our support team for further investigation.
Troubleshooting Guides
This section provides solutions to common problems encountered during enzymatic reactions.
Issue 1: Lower than expected or no enzyme activity
| Possible Cause | Recommended Action |
| Incorrect Enzyme Storage or Handling | Verify that the enzyme has been stored at the recommended temperature (-20°C or -80°C). Avoid multiple freeze-thaw cycles, which can denature the enzyme. Aliquot the enzyme upon first use. |
| Inactive Enzyme | Test enzyme activity with a known positive control substrate and reaction buffer. If the control reaction fails, the enzyme may be inactive. Contact the supplier for a replacement. |
| Sub-optimal Reaction Conditions | Ensure the pH, temperature, and ionic strength of the reaction buffer are optimal for the specific enzyme. Consult the enzyme's technical data sheet for recommended conditions. |
| Presence of Inhibitors | Substrate preparations or buffers may contain inhibitors. Common inhibitors include heavy metals, chelating agents (e.g., EDTA), or high concentrations of salts. Purify the substrate or use high-purity reagents. |
| Incorrect Cofactor Concentration | Many enzymes require cofactors (e.g., Mg²⁺, NAD⁺, ATP) for activity. Ensure the correct cofactors are present at the optimal concentration. |
| Low Substrate Concentration | If the substrate concentration is well below the Michaelis constant (Km), the reaction rate will be low. Increase the substrate concentration to approach Vmax. |
Issue 2: High background signal or non-specific reactions
| Possible Cause | Recommended Action |
| Contamination of Reagents | Use fresh, high-quality reagents and sterile techniques to prepare all solutions. Autoclave buffers where appropriate. |
| Spontaneous Substrate Degradation | Some substrates are unstable and can degrade non-enzymatically. Run a no-enzyme control (substrate and buffer only) to measure the rate of spontaneous degradation. |
| Interfering Substances in Sample | Components in the experimental sample may interfere with the detection method. Run a sample blank (sample and detection reagents, no enzyme) to assess background signal. |
Frequently Asked Questions (FAQs)
Q1: How can I determine the optimal concentration of my enzyme?
A1: To determine the optimal enzyme concentration, perform a series of reactions with varying enzyme concentrations while keeping the substrate concentration constant and in excess. The ideal enzyme concentration will yield a linear reaction rate for the desired reaction time.
Q2: My reaction stops before all the substrate is consumed. What could be the cause?
A2: This could be due to several factors:
-
Enzyme Instability: The enzyme may be losing activity over the course of the reaction under the experimental conditions. Try adding a stabilizing agent (e.g., BSA, glycerol) or performing the reaction at a lower temperature.
-
Product Inhibition: The product of the reaction may be inhibiting the enzyme. Perform a kinetic study with varying initial product concentrations to test for product inhibition.
-
Depletion of a Cofactor or Co-substrate: Ensure that all necessary cofactors and co-substrates are present in sufficient excess.
-
Change in pH: The reaction itself may cause a change in the pH of the buffer, moving it away from the enzyme's optimum. Use a buffer with a stronger buffering capacity.
Q3: How do I choose the right buffer for my enzymatic reaction?
A3: The choice of buffer is critical for enzyme activity. Consider the following:
-
pH Optimum: The buffer's pKa should be as close as possible to the optimal pH of the enzyme.
-
Buffer Compatibility: Ensure the buffer components do not inhibit the enzyme or interfere with the assay. For example, phosphate buffers can inhibit some kinases.
-
Ionic Strength: The salt concentration can affect enzyme activity and stability. Optimize the ionic strength for your specific enzyme.
Experimental Protocols
Protocol 1: Determining Enzyme Kinetic Parameters (Km and Vmax)
This protocol outlines a general method for determining the Michaelis-Menten kinetic parameters of an enzyme.
-
Prepare a stock solution of the substrate in the reaction buffer.
-
Prepare a series of substrate dilutions in the reaction buffer, typically ranging from 0.1 x Km to 10 x Km. If the Km is unknown, a wide range of concentrations should be tested.
-
Prepare a master mix containing the reaction buffer and any necessary cofactors.
-
Add a fixed amount of enzyme to the master mix. The enzyme concentration should be chosen such that the reaction rate is linear for the duration of the measurement.
-
Initiate the reaction by adding the substrate dilutions to the enzyme master mix.
-
Measure the initial reaction velocity (v₀) for each substrate concentration. This is typically done by monitoring product formation or substrate depletion over a short period where the reaction is linear.
-
Plot the initial velocity (v₀) versus the substrate concentration ([S]) .
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the values of Km and Vmax.
Visualizing Reaction Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting common issues in enzymatic reactions.
Strategies for enhancing the solubility of 2,3-Dihydroxypropyl acetate in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dihydroxypropyl acetate in aqueous media. Given that this compound (also known as glyceryl monoacetate or monoacetin) is highly soluble in water, this guide focuses on maintaining solution stability and addressing issues related to precipitation that may occur under specific experimental conditions.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: My this compound solution, which was initially clear, has become cloudy or formed a precipitate. What are the possible causes?
A1: Cloudiness or precipitation in a previously clear aqueous solution of this compound can be attributed to several factors:
-
Temperature Fluctuations: A decrease in temperature can reduce the solubility of this compound, leading to precipitation, especially in highly concentrated solutions.
-
Solvent Composition Change: The addition of a less polar solvent (an anti-solvent) to the aqueous solution can significantly decrease the solubility of this compound, causing it to precipitate.
-
Hydrolysis: this compound is an ester and can undergo hydrolysis, especially in acidic or alkaline conditions, to form glycerol and acetic acid.[1] While the products are water-soluble, changes in the solution's overall composition and ionic strength could potentially lead to the precipitation of other components in a complex formulation.
-
High Concentration: Although highly soluble, attempting to prepare solutions close to its saturation limit can make them susceptible to precipitation with minor environmental changes.
Q2: How can I prevent precipitation of this compound in my aqueous formulation?
A2: To maintain a stable, clear solution, consider the following strategies:
-
Control Temperature: Store and handle the solution at a constant temperature. If you anticipate temperature drops, consider preparing a slightly less concentrated solution.
-
Use Co-solvents: The addition of a water-miscible co-solvent can help maintain the solubility of this compound, especially in complex mixtures or at lower temperatures.
-
Buffer the Solution: To prevent hydrolysis, maintain the pH of the solution within a neutral range (approximately 6-8) using a suitable buffer system.
-
Incorporate Stabilizers: In some formulations, surfactants or cyclodextrins can help stabilize the solution and prevent aggregation or precipitation.
Q3: What is the expected aqueous solubility of this compound?
A3: this compound is considered to be highly soluble in water. While exact values can vary with temperature and pressure, its solubility is estimated to be around 1,000,000 mg/L (100 g/100 mL) at 25°C, indicating it is miscible with water in many practical applications.
Q4: Can pH affect the stability of my this compound solution?
A4: Yes, the stability of this compound in an aqueous solution is pH-dependent. As an ester, it is susceptible to hydrolysis. This reaction is catalyzed by both acids and bases. Therefore, maintaining a neutral pH is crucial for the long-term stability of the solution.[1]
Troubleshooting Guides
Issue 1: Unexpected Precipitation During Storage
Symptoms: A previously clear solution of this compound in water becomes cloudy or forms a solid precipitate upon standing.
Possible Causes & Troubleshooting Steps:
-
Check Storage Temperature:
-
Cause: The solution was stored at a lower temperature than when it was prepared.
-
Solution: Gently warm the solution while stirring. If the precipitate redissolves, the issue is temperature-related. For future preparations, either store at a controlled room temperature or consider using a co-solvent to improve stability at lower temperatures.
-
-
Evaluate for Contamination or Addition of Other Substances:
-
Cause: An anti-solvent or another component with low solubility was inadvertently added to the solution.
-
Solution: Review the experimental procedure to identify any potential sources of contamination. If possible, analyze the precipitate to identify its composition.
-
Issue 2: Phase Separation or Cloudiness When Mixing with Other Components
Symptoms: The aqueous solution of this compound becomes turbid or separates into layers upon the addition of other formulation components.
Possible Causes & Troubleshooting Steps:
-
Assess Component Solubility:
-
Cause: The added component has low aqueous solubility and is "salting out" the this compound, or the this compound is acting as a co-solvent and its concentration is insufficient to dissolve the new component.
-
Solution:
-
Increase the proportion of water in the final mixture if the added component is more soluble in water.
-
Consider adding a co-solvent that is a good solvent for all components.
-
The use of a suitable surfactant to create a microemulsion can also be an effective strategy.
-
-
Data Presentation
Table 1: Illustrative Effect of Co-solvents on the Apparent Solubility of this compound at 4°C
| Co-solvent | Concentration of Co-solvent (v/v%) | Apparent Solubility of this compound ( g/100 mL) | Observations |
| None (Water only) | 0% | 85 | Clear solution, may precipitate on further cooling |
| Ethanol | 10% | >100 | Clear, stable solution |
| Propylene Glycol | 10% | >100 | Clear, stable, slightly viscous solution |
| Glycerol | 10% | >100 | Clear, stable, viscous solution |
Note: The data in this table is illustrative to demonstrate the principle of cosolvency and may not represent actual experimental results.
Table 2: Illustrative Effect of Surfactants on the Stability of a Saturated this compound Solution
| Surfactant | Concentration of Surfactant (w/v%) | Observation after 24h at 4°C |
| None | 0% | Precipitation observed |
| Polysorbate 80 | 0.1% | No precipitation, clear solution |
| Sodium Dodecyl Sulfate | 0.1% | No precipitation, clear solution |
Note: The data in this table is illustrative to demonstrate the principle of micellar stabilization and may not represent actual experimental results.
Experimental Protocols
Protocol 1: Enhancing Aqueous Stability using a Co-solvent
Objective: To prepare a stable aqueous solution of this compound for low-temperature applications using a co-solvent.
Materials:
-
This compound
-
Deionized water
-
Ethanol (or Propylene Glycol)
-
Volumetric flasks
-
Magnetic stirrer and stir bar
Procedure:
-
To a 100 mL volumetric flask, add 10 mL of ethanol (or propylene glycol).
-
Add a magnetic stir bar to the flask.
-
Place the flask on a magnetic stirrer and begin stirring.
-
Slowly add a pre-weighed amount of this compound to the flask while stirring.
-
Continue to add the this compound until the desired concentration is reached or until saturation is observed.
-
Once the solute is dissolved, add deionized water to bring the final volume to 100 mL.
-
Continue stirring for 15 minutes to ensure a homogenous solution.
-
Store the solution at the desired low temperature (e.g., 4°C) and observe for any signs of precipitation over 24-48 hours.
Protocol 2: Stabilization using Cyclodextrin Inclusion Complexation (Kneading Method)
Objective: To prepare a cyclodextrin inclusion complex of this compound to potentially enhance its stability in a complex aqueous formulation.
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD)
-
Deionized water
-
Mortar and pestle
-
Spatula
-
Vacuum oven
Procedure:
-
Weigh a 1:1 molar ratio of this compound and β-cyclodextrin.
-
Place the β-cyclodextrin in a mortar.
-
Add a small amount of deionized water to the β-cyclodextrin and triturate with the pestle to form a homogeneous paste.
-
Slowly add the this compound to the paste while continuously kneading with the pestle for 60 minutes.
-
If the mixture becomes too dry, add a few more drops of water.
-
After 60 minutes of kneading, the resulting product is a paste or a sticky solid.
-
Transfer the product to a watch glass and dry in a vacuum oven at 40°C until a constant weight is achieved.
-
The resulting powder is the inclusion complex, which can then be dissolved in aqueous media.
Visualizations
Caption: Troubleshooting workflow for addressing precipitation issues with this compound.
Caption: Relationship between compound properties, challenges, and mitigation strategies.
References
Validation & Comparative
A Comparative Analysis of Synthesis Routes for 2,3-Dihydroxypropyl Acetate
For Researchers, Scientists, and Drug Development Professionals
2,3-Dihydroxypropyl acetate, also known as glyceryl monoacetate or monoacetin, is a versatile chemical compound with applications in various industries, including its use as a solvent and emulsifier.[1] This guide provides a comparative analysis of the primary synthesis routes for this compound, offering objective performance comparisons supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
Performance Comparison of Synthesis Routes
The synthesis of this compound is predominantly achieved through the acetylation of glycerol. The key variables among the different routes are the choice of acetylating agent and the use of a catalyst. The following table summarizes the quantitative data for the most common synthesis pathways.
| Synthesis Route | Reactants | Catalyst | Temperature (°C) | Reaction Time (h) | Glycerol Conversion (%) | Selectivity to Monoacetin (%) | Key Findings & Limitations |
| Autocatalytic Acetylation | Glycerol, Acetic Acid | None (Acetic Acid acts as a catalyst) | 80 - 160 | 0.25 - 2 | Up to 45 | Varies, decreases with higher conversion to di- and triacetin | Simple, catalyst-free process. Reaction equilibrium limits conversion. Higher temperatures and acetic acid ratios favor di- and triacetin formation.[2] |
| Homogeneous Catalysis | Glycerol, Acetic Acid | Sulfuric Acid (H₂SO₄) | 100 - 120 | 1.5 | ~78 (for triacetin) | Lower for monoacetin as reaction is pushed towards triacetin | High conversion rates. Difficult catalyst separation and potential for corrosion.[3] |
| Heterogeneous Catalysis | Glycerol, Acetic Acid | HZSM-5/MCM-41 | Not specified | Not specified | Not specified | Not specified | Catalyst can be easily separated and reused. Water removal is crucial to shift equilibrium.[4] |
| Heterogeneous Catalysis | Glycerol, Acetic Acid | MgO-KOH | 70 | ~1.8 | 95 | Lower, with 60% selectivity to higher acetins (di- and triacetin) | High glycerol conversion at lower temperatures. Selectivity favors more substituted products.[3] |
| Enzymatic Synthesis | Enol Acetates, Diazoacetonitrile | Engineered Cytochrome P450 | Not specified | Not specified | Not specified | High enantio- and diastereoselectivity | Highly selective for specific stereoisomers. May not be directly applicable to glycerol acetylation without modification.[5] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Autocatalytic Acetylation of Glycerol with Acetic Acid
This protocol is based on the kinetic study of the autocatalytic acetylation of glycerol.
Materials:
-
Glycerol (analytical grade)
-
Acetic acid (analytical grade)
-
Nitrogen gas (high purity)
Equipment:
-
Batch reactor equipped with a magnetic stirrer, temperature controller, and pressure gauge
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Charge the batch reactor with the desired molar ratio of acetic acid to glycerol (e.g., AA/G = 6).
-
Pressurize the reactor with nitrogen to 2 MPa.
-
Heat the reactor to the desired temperature (e.g., 120 °C) while stirring.
-
Maintain the reaction for the specified time (e.g., 0.5 hours).
-
After the reaction, cool the reactor down and collect the liquid product sample.
-
Analyze the product composition (glycerol, monoacetin, diacetin, triacetin) using gas chromatography.[2]
Heterogeneous Catalysis using MgO-KOH
This protocol is adapted from a study on the catalytic performance of MgO-KOH based catalysts.
Materials:
-
Glycerol
-
Acetic acid
-
MgO-KOH catalyst
-
Nitrogen gas
Equipment:
-
Batch reactor with a magnetic stirrer and temperature control
-
Condenser
-
Gas chromatograph (GC)
Procedure:
-
Add glycerol, acetic acid (e.g., 1:3 molar ratio), and the MgO-KOH catalyst (e.g., 2 g) to the batch reactor.
-
Heat the reaction mixture to 70 °C with constant stirring.
-
Carry out the reaction for 110 minutes.
-
Periodically take samples and analyze the conversion of glycerol and selectivity to acetins using a gas chromatograph.[3]
Synthesis Pathways and Workflows
The following diagrams illustrate the chemical reaction and a typical experimental workflow for the synthesis of this compound.
Caption: General Reaction Scheme for Glycerol Acetylation
References
- 1. This compound (1335-58-6) for sale [vulcanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for 2,3-Dihydroxypropyl Acetate Detection
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2,3-Dihydroxypropyl acetate, also known as glyceryl monoacetate or monoacetin, is crucial for quality control, formulation development, and stability studies. This guide provides a comparative overview of two common analytical techniques for its detection: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is based on a comprehensive review of existing scientific literature.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance characteristics of HPLC-UV/Vis and GC-MS for the analysis of this compound.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC-UV/Vis) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | ≥ 0.99[1] | ≥ 0.996 |
| Accuracy (% Recovery) | Not explicitly stated for this compound, but the method is described as accurate.[1] For similar compounds, recoveries range from 98-105%. | 98-105% (for monoglycerides) |
| Precision (% RSD) | Not explicitly stated for this compound. | 4.8 - 13.0% (for monoglycerides) |
| Limit of Detection (LOD) | Not explicitly stated. | 8 - 20 ng/g (for saturated monoacylglycerols)[2] |
| Limit of Quantification (LOQ) | Not explicitly stated. | 26 - 61 ng/g (for saturated monoacylglycerols)[2] |
Note: The quantitative data for GC-MS is based on the analysis of similar monoglyceride compounds and provides a reasonable estimate for the performance of the method for this compound.
Experimental Protocols
Detailed methodologies for both HPLC-UV/Vis and GC-MS are provided below to facilitate the implementation of these techniques in a laboratory setting.
High-Performance Liquid Chromatography (HPLC-UV/Vis) Method
This method is suitable for the quantification of this compound in various samples.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Ultrapure water
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile, Dichloromethane, and Ultrapure Water in a volumetric ratio of 59.6:0.4:40.[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 245 nm.[1]
-
Injection Volume: 20 µL
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
Sample Preparation: Dissolve a known amount of the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
Data Analysis: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is highly sensitive and selective for the determination of this compound, often requiring derivatization to improve volatility.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary column suitable for the analysis of derivatized glycerides (e.g., 100% methyl polysiloxane, 15 m).
Reagents:
-
Silylating agent (e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)
-
Pyridine
-
Internal standard (e.g., n-hexadecane or cholesterol)
-
Solvent (e.g., Toluene or n-hexane)
-
This compound reference standard
Derivatization and Sample Preparation:
-
Dissolve a known amount of the sample and the internal standard in the chosen solvent.
-
Add the silylating agent and pyridine to the sample solution.
-
Heat the mixture to facilitate the derivatization of the hydroxyl groups of this compound to form trimethylsilyl (TMS) ethers.
-
After cooling, the sample is ready for injection into the GC-MS system.
Chromatographic and Mass Spectrometric Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Temperature Program: An initial temperature of 100°C, ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.
-
Ionization Mode: Electron Ionization (EI)
-
Mass Analyzer: Quadrupole or Ion Trap
-
Scan Range: m/z 40-400
Data Analysis: Identify the TMS-derivatized this compound peak based on its retention time and mass spectrum. Quantify the analyte by comparing its peak area to that of the internal standard and using a calibration curve prepared with derivatized standards.
Visualizing the Analytical Workflow
To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for both the HPLC and GC-MS methods.
Caption: Workflow for the HPLC-UV/Vis analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
Both HPLC-UV/Vis and GC-MS are powerful techniques for the detection and quantification of this compound. The choice between the two methods will depend on the specific requirements of the analysis. HPLC-UV/Vis offers a simpler and more direct method, while GC-MS provides higher sensitivity and selectivity, which may be necessary for complex matrices or trace-level analysis. The provided experimental protocols and performance data serve as a valuable resource for researchers to select and implement the most suitable method for their analytical needs.
References
A Comparative Guide to Cryoprotectants: The Established Efficacy of Glycerol versus the Unexplored Potential of 2,3-Dihydroxypropyl Acetate
For Researchers, Scientists, and Drug Development Professionals
In the critical field of cryopreservation, the choice of cryoprotectant is paramount to ensuring the viability and functional integrity of cells and tissues post-thaw. Glycerol has long been a cornerstone of cryobiology, its efficacy supported by decades of research and application. This guide provides an objective comparison between glycerol and a potential, yet unvalidated, alternative: 2,3-dihydroxypropyl acetate.
This document serves to contrast the well-documented performance of glycerol with the current void of experimental data for this compound, highlighting the established mechanisms and protocols for the former and the theoretical considerations for the latter.
Section 1: Performance and Mechanism of Action
Glycerol: A Proven Cryoprotectant
Glycerol is a highly effective cryoprotective agent (CPA) used across a wide range of biological materials, from cell cultures to tissues.[1] Its primary mechanism of action is to mitigate the damaging effects of freezing. During the cooling process, glycerol readily penetrates the cell membrane and increases the intracellular solute concentration. This colligative effect lowers the freezing point of the intracellular solution, reducing the likelihood of lethal intracellular ice crystal formation.[1]
Furthermore, glycerol helps to control the osmotic imbalance that occurs during freezing and thawing, thereby preventing excessive cell shrinkage or swelling that can lead to membrane rupture.[1] By forming strong hydrogen bonds with water molecules, glycerol disrupts the formation of the ice crystal lattice, promoting a vitrified or glassy state at ultra-low temperatures.
Diagram: Mechanism of Glycerol Cryoprotection
Caption: Glycerol's cryoprotective mechanism.
This compound: A Theoretical Perspective
Currently, there is no available scientific literature or experimental data evaluating this compound as a cryoprotectant. As a derivative of glycerol (specifically, a monoacetate of glycerol), one could theorize about its potential properties based on its chemical structure.
The presence of hydroxyl groups suggests it may retain some of the hydrogen-bonding capabilities of glycerol, which are crucial for disrupting ice crystal formation. However, the addition of the acetate group increases its molecular weight and alters its polarity, which could significantly impact its ability to penetrate the cell membrane. A lower membrane permeability would likely render it less effective as an intracellular cryoprotectant compared to glycerol. Furthermore, the ester linkage could be susceptible to enzymatic degradation, potentially leading to the release of acetic acid and a decrease in pH, which could be detrimental to cell viability.
Without experimental validation, the cryoprotective efficacy of this compound remains entirely speculative.
Section 2: Quantitative Performance Data
Due to the absence of research on this compound as a cryoprotectant, a direct quantitative comparison is not possible. The following table summarizes representative data for glycerol's performance with various cell and tissue types.
| Biological Material | Glycerol Concentration | Post-Thaw Viability/Recovery | Reference |
| Adipose Tissue (Stromal Vascular Fraction) | 70% | 72.67 ± 5.80% | [2] |
| Domestic Cat Spermatozoa | 5% | Significantly better motility than 3% and 7% | [3] |
| Human Amniotic Membrane | 1:1 with DMEM | Higher cell viability for up to 3 months of storage | [4] |
| Salpingoeca rosetta (Choanoflagellate) | 15% | Most effective for cell recovery | [5][6] |
| Saccharomyces cerevisiae | 5% | Higher survival and reproduction than 0% and 40% | [7] |
Section 3: Experimental Protocols
The following are generalized protocols for cryopreservation using glycerol. It is crucial to optimize these protocols for specific cell or tissue types.
General Protocol for Cell Suspension Cryopreservation with Glycerol
-
Cell Preparation: Harvest cells in the logarithmic growth phase and determine cell concentration and viability using a suitable method (e.g., trypan blue exclusion).
-
Cryoprotectant Addition: Centrifuge the cell suspension and resuspend the cell pellet in a pre-cooled (4°C) cryopreservation medium containing the desired final concentration of glycerol (typically 5-15% v/v) in a suitable culture medium. The addition of glycerol should be done slowly and at a low temperature to minimize osmotic shock.
-
Freezing: Dispense the cell suspension into cryovials. Place the vials in a controlled-rate freezer or a freezing container (e.g., Mr. Frosty) to achieve a cooling rate of approximately -1°C per minute.
-
Storage: Once the vials reach -80°C, transfer them to a liquid nitrogen vapor phase tank for long-term storage.
-
Thawing: To recover the cells, rapidly thaw the vial in a 37°C water bath.
-
Removal of Cryoprotectant: Immediately transfer the thawed cell suspension to a larger volume of pre-warmed culture medium to dilute the glycerol. Centrifuge the cells and resuspend them in fresh culture medium.
-
Post-Thaw Viability Assessment: Plate the cells and assess viability and recovery after a suitable incubation period (e.g., 24 hours).
Diagram: General Cryopreservation Workflow
Caption: A typical workflow for cell cryopreservation.
Protocol for Adipose Tissue Cryopreservation with Glycerol
This protocol is adapted from a study on human adipose tissue cryopreservation.[2]
-
Tissue Preparation: Obtain fresh adipose tissue and divide it into 1 mL samples.
-
Cryoprotectant Addition: Mix each 1 mL tissue sample with 1 mL of 70% glycerol solution at room temperature in a cryogenic vial.
-
Freezing: Use a controlled-rate freezing container to achieve a cooling rate of -1°C/min. Keep the samples at -80°C for at least 12 hours.
-
Storage: Transfer the vials to liquid nitrogen (-196°C) for long-term storage.
-
Thawing and Elution: Thaw the samples rapidly in a 37°C water bath. Elute the glycerol by washing the tissue samples with a suitable buffer solution.
-
Post-Thaw Assessment: Evaluate tissue activity and structural integrity using methods such as G3PDH assay and histological staining.
Section 4: Conclusion and Future Outlook
Glycerol remains a robust and reliable cryoprotectant with a well-established track record of success in preserving a wide variety of biological samples. Its mechanisms of action are well-understood, and a wealth of literature provides a strong foundation for developing and optimizing cryopreservation protocols.
In stark contrast, this compound is an unknown entity in the field of cryobiology. While its structural similarity to glycerol provides a basis for theoretical discussion, there is a complete absence of experimental data to support its use as a cryoprotectant. Future research would be required to evaluate its fundamental properties, including cell membrane permeability, toxicity, and its ability to inhibit ice formation.
For researchers and professionals in drug development, glycerol continues to be the cryoprotectant of choice, backed by extensive evidence of its efficacy and safety. The exploration of novel cryoprotectants is a vital area of research, but any potential alternatives, including glycerol derivatives like this compound, must undergo rigorous experimental validation before they can be considered for practical application.
References
- 1. How Glycerol Influences Cell Viability in Cryopreservation [eureka.patsnap.com]
- 2. The effect of glycerol as a cryoprotective agent in the cryopreservation of adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryoprotective effect of different glycerol concentrations on domestic cat spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cryopreservation of amniotic membrane with and without glycerol additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Glycerol improves the viability of a cryopreserved choanoflagellate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ojs.library.ubc.ca [ojs.library.ubc.ca]
A Comparative Analysis of In Vitro and In Vivo Biological Effects of 2,3-Dihydroxypropyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of 2,3-dihydroxypropyl acetate, also known as monoacetin, as observed in in vitro and in vivo studies. The information is compiled to assist researchers in evaluating its potential applications and understanding its toxicological profile. This compound is a glycerol derivative that is predicted to be hydrolyzed by carboxylesterases into glycerin and acetic acid.[1] Much of its biological activity is therefore attributed to its metabolites.
Genotoxicity Profile: In Vitro Assessment
A series of in vitro genotoxicity studies have been conducted on a mixture of 1-monoacetin (91%) and 2-monoacetin (7.6%) to assess its mutagenic and clastogenic potential.[1] The results are summarized below, followed by detailed experimental protocols.
Summary of In Vitro Genotoxicity Data
| Assay | Test System | Metabolic Activation (S9) | Concentration/Dose | Result | Reference |
| Bacterial Reverse Mutation (Ames) | Salmonella typhimurium & E. coli | With and Without | Up to 5 mg/plate | Negative | [1] |
| In Vitro Micronucleus Test | Human TK6 lymphoblast cells | With and Without | Up to 10 mM | Negative | [1] |
| In Vitro Chromosomal Aberration | Not specified in summary | Not specified in summary | Not specified in summary | Negative | [1] |
| Sister Chromatid Exchange (SCE) | Not specified in summary | Not specified in summary | Not specified in summary | Positive | [1] |
Note: A literature search on 1-monoacetin alone identified a positive bacterial mutagenicity test at excessive doses, which prompted further investigation leading to the negative result for the mixture. The positive sister chromatid exchange assay is noted to have less predictivity for mutagenicity.[1]
Experimental Protocols for In Vitro Genotoxicity Assays
The bacterial reverse mutation assay investigates the potential of a substance to induce gene mutations. Histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli are exposed to the test substance with and without a metabolic activation system (S9). The mixture of 1-monoacetin and 2-monoacetin was tested at concentrations up to 5 mg/plate.[1] The number of revertant colonies, which have regained the ability to grow in the absence of the essential amino acid, is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.
This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus after cell division.[2] Human TK6 lymphoblast cells were treated with the monoacetin mixture at concentrations up to 10 mM, both with and without S9 metabolic activation.[1] Cells are cultured for a period to allow for cell division, and then binucleated cells are scored for the presence of micronuclei.[2] A significant, dose-dependent increase in the frequency of micronucleated cells indicates a clastogenic or aneugenic effect.[3]
This test evaluates the ability of a substance to cause structural chromosomal abnormalities in cultured mammalian cells.[4] Although the specific cell line was not detailed in the summary for 1-monoacetin, this assay typically uses cell lines like Chinese Hamster Ovary (CHO) cells.[4] The cells are exposed to the test substance with and without S9 metabolic activation for a defined period.[4] After treatment, metaphase cells are harvested, and chromosomes are examined microscopically for structural aberrations such as breaks and exchanges.[4]
The SCE assay is a sensitive indicator of DNA damage and repair. It detects reciprocal interchanges of DNA between sister chromatids of a duplicating chromosome.[5] While the specific protocol for the positive result with 1-monoacetin was not detailed, the general method involves growing cells in the presence of 5'-bromo-deoxyuridine (BrdU) for two cell cycles.[5] Metaphase spreads are then prepared and stained to visualize the exchanges between the sister chromatids.[5] An increase in the frequency of SCEs suggests that the substance interacts with the DNA.
Antimicrobial Activity: In Vitro Findings
This compound has demonstrated antimicrobial properties against a range of microorganisms.[6] It is reported to inhibit bacterial growth by interfering with cell membrane permeability.[6]
Summary of In Vitro Antimicrobial Activity
| Organism Type | Representative Species | Activity Noted | Reference |
| Gram-positive Bacteria | Staphylococcus aureus | Active against various strains, including resistant ones | [6] |
| Gram-negative Bacteria | General activity noted | Active | [6] |
| Fungi | Candida albicans | Effective at inhibiting growth | [6] |
While specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely reported in the reviewed literature, its efficacy is noted to be up to 1%.[6]
Experimental Protocol for Antimicrobial Susceptibility Testing
Antimicrobial activity is typically determined using broth microdilution or agar diffusion methods to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method:
-
A two-fold serial dilution of the test compound (this compound) is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
The plates are incubated under appropriate conditions for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Anti-inflammatory Effects: Insights from its Metabolite, Acetate
The anti-inflammatory properties of acetate, a primary metabolite of this compound, have been investigated in both in vitro and in vivo models.
In Vitro Anti-inflammatory Effects of Acetate
Studies using macrophage cell lines have shown that acetate can attenuate inflammatory responses.[7] It has been demonstrated to inhibit the production of pro-inflammatory cytokines.[7]
In Vivo Anti-inflammatory Effects of Acetate
In a mouse model of sepsis, short-term exposure to high-dose exogenous acetate was shown to be protective by inhibiting glycolysis in macrophages.[7]
Signaling Pathways Modulated by Acetate
Acetate exerts its anti-inflammatory effects through the modulation of several key signaling pathways:
-
NF-κB Pathway: Acetate has been shown to suppress the activation of NF-κB, a key transcription factor that regulates the expression of many pro-inflammatory genes.[8]
-
HIF-1α Pathway: Acetate can attenuate inflammatory responses by regulating HIF-1α-dependent glycolysis in macrophages.[7]
-
G-Protein Coupled Receptors (GPCRs): Acetate can act as a ligand for GPCRs, such as GPR43, to initiate downstream signaling cascades that modulate immune responses.
Acute In Vivo Toxicity
Acute toxicity studies have been conducted on monoacetin and related compounds in rodents to determine their lethal doses.
Summary of Acute Oral LD50 Data
| Compound | Species | Route | LD50 (cc/kg) | Reference |
| Monoacetin | Rat | s.c. | ~5.5 | [9] |
| Monoacetin | Mouse | s.c. | ~3.5 | [9] |
| Diacetin | Rat | s.c. | 4.0 | [9] |
| Diacetin | Mouse | s.c. | 2.5 | [9] |
| Triacetin | Rat | s.c. | 2.8 | [9] |
| Triacetin | Mouse | s.c. | 2.3 | [9] |
Note: The toxicity appears to increase with the degree of acetylation.[9]
Experimental Protocol for Acute Oral Toxicity (Based on OECD 420)
-
Animals: Typically, young adult rats of a single sex are used.
-
Dosage: A single dose of the test substance is administered orally. The study often starts with a dose expected to be non-lethal.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.
-
LD50 Calculation: The LD50, the dose estimated to be lethal to 50% of the animals, is calculated using appropriate statistical methods.
Conclusion
The available data suggest that this compound (monoacetin) has a low potential for genotoxicity, as evidenced by negative results in a battery of in vitro assays, with the exception of a positive sister chromatid exchange assay which has lower predictive value for mutagenicity.[1] It exhibits antimicrobial activity against bacteria and fungi.[6] While direct studies on its anti-inflammatory effects are limited, its primary metabolite, acetate, demonstrates significant anti-inflammatory properties through the modulation of key signaling pathways such as NF-κB and HIF-1α. In vivo acute toxicity studies indicate a low order of toxicity, with the lethal dose increasing with the degree of acetylation of the glycerol backbone.[9]
Further research is warranted to fully elucidate the in vivo biological effects of this compound itself, particularly concerning its anti-inflammatory and antimicrobial efficacy in animal models. More detailed quantitative data from in vitro studies, such as a broader range of MIC values against various pathogens, would also be beneficial for a more complete understanding of its potential applications.
References
- 1. Nonclinical safety evaluation of 1-monoacetin and 2-monoacetin as potential impurities in pharmaceutical excipients | ToxStrategies [toxstrategies.com]
- 2. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 3. criver.com [criver.com]
- 4. criver.com [criver.com]
- 5. The Sister Chromatid Exchange (SCE) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Frontiers | Enhanced 3-Hydroxypropionic Acid Production From Acetate via the Malonyl-CoA Pathway in Corynebacterium glutamicum [frontiersin.org]
- 8. Influence of Extraction Techniques and Solvents on the Antioxidant and Biological Potential of Different Parts of Scorzonera undulata - PMC [pmc.ncbi.nlm.nih.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
Comparison of the antimicrobial activity of 2,3-Dihydroxypropyl acetate with other agents
An in-depth evaluation of the antimicrobial efficacy of 2,3-Dihydroxypropyl acetate against other commonly used agents, including Glycerol Monolaurate, Parabens, and Formaldehyde-Releasers. This guide provides a comparative overview for researchers, scientists, and drug development professionals, focusing on available experimental data, methodologies, and mechanisms of action to inform the selection of appropriate antimicrobial agents for various applications.
Executive Summary
The selection of an effective antimicrobial agent is a critical step in the development of pharmaceuticals, cosmetics, and various industrial products. This guide compares the antimicrobial properties of this compound with three widely utilized alternatives: Glycerol Monolaurate (GML), parabens, and formaldehyde-releasers. While qualitative information suggests this compound possesses broad-spectrum antimicrobial activity, a notable gap exists in publicly available quantitative data, such as Minimum Inhibitory Concentration (MIC) and Zone of Inhibition measurements. In contrast, extensive research has characterized the antimicrobial profiles of GML, parabens, and formaldehyde-releasers, providing a basis for a data-driven comparison. This report summarizes the available data, details the experimental protocols for antimicrobial testing, and visualizes the proposed mechanisms of action for each agent.
Data on Antimicrobial Activity
In contrast, quantitative data for the comparator agents is more robust. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Glycerol Monolaurate, various parabens, and select formaldehyde-releasers against common microbial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Antimicrobial Agents against Staphylococcus aureus
| Antimicrobial Agent | Concentration | Efficacy | Reference |
| Glycerol Monolaurate (GML) | ~0.3 mM | Bactericidal | [2][3] |
| 50-100 µg/mL (NB2 analog) | Bactericidal (MBC) | [4] | |
| 0.25 mM | Bactericidal | [5] | |
| Parabens | |||
| Methylparaben | 1000-2000 µg/mL | - | [6] |
| Propylparaben | 250-500 µg/mL | - | [6] |
| Methyl + Propyl Paraben (2:1) | 0.1% | Inhibitory | [7] |
| Formaldehyde-Releasers | |||
| Sodium hydroxymethylglycinate (SMG) | 40 mM (at 120 min) | >95% kill rate (MRSA) | [8][9] |
| Diazolidinyl urea (DAU) | 40 mM (at 120 min) | >94% kill rate (VRE) | [8][9] |
Table 2: Minimum Inhibitory Concentration (MIC) of Antimicrobial Agents against Escherichia coli
| Antimicrobial Agent | Concentration | Efficacy | Reference |
| Glycerol Monolaurate (GML) | >5000 µg/mL (pH 7.0) | Not susceptible | [10] |
| 50 µg/mL (pH 6.0) | Bactericidal | [10] | |
| 0.1 µg/mL (pH 5.0) | Bactericidal | [10] | |
| Parabens | |||
| Methylparaben | 0.125-0.4% | Inhibitory | [11] |
| Ethylparaben | 0.1-0.125% | Inhibitory | [11] |
| Propylparaben | 0.05-0.1% | Inhibitory | [11] |
| Butylparaben | 0.4% | Inhibitory | [11] |
| Formaldehyde-Releasers | 2.0% | Biofilm eradication | [12] |
Experimental Protocols
To ensure a standardized comparison of antimicrobial activity, established methodologies such as the Minimum Inhibitory Concentration (MIC) assay and the Zone of Inhibition test are employed.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used technique.
Experimental Workflow for Broth Microdilution MIC Assay
Figure 1. Workflow for the Broth Microdilution MIC Assay.
Protocol Steps:
-
Preparation of Antimicrobial Agent: A stock solution of the test agent is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., approximately 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the bacterial suspension. Control wells (no antimicrobial agent) are included to ensure bacterial growth.
-
Incubation: The plate is incubated under optimal conditions for the test microorganism (e.g., 37°C for 18-24 hours).
-
Reading Results: After incubation, the wells are visually inspected for turbidity (an indication of microbial growth). The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.
Zone of Inhibition Assay (Kirby-Bauer Test)
The Zone of Inhibition assay is a qualitative method to assess the antimicrobial activity of a substance.
Experimental Workflow for Zone of Inhibition Assay
Figure 2. Workflow for the Zone of Inhibition Assay.
Protocol Steps:
-
Inoculation of Agar Plate: A standardized suspension of the test microorganism is evenly swabbed onto the surface of an agar plate.
-
Application of Antimicrobial Agent: A filter paper disc impregnated with a known concentration of the antimicrobial agent is placed on the center of the inoculated agar.
-
Incubation: The plate is incubated under suitable conditions for microbial growth.
-
Observation and Measurement: If the antimicrobial agent is effective, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear area around the disc known as the zone of inhibition. The diameter of this zone is measured in millimeters.
Mechanisms of Antimicrobial Action
The antimicrobial agents discussed in this guide employ distinct mechanisms to inhibit or kill microorganisms.
Glycerol Monolaurate (GML)
GML is a monoester of glycerol and lauric acid that primarily targets the bacterial cell membrane.
Figure 3. Proposed Mechanism of Action for Glycerol Monolaurate.
Its amphiphilic nature allows it to insert into the lipid bilayer of the bacterial cell membrane, leading to disruption of membrane integrity and increased permeability. This results in the leakage of essential cellular components and ultimately, cell death.
Parabens
Parabens (esters of p-hydroxybenzoic acid) are thought to have multiple modes of action.
Figure 4. Proposed Mechanisms of Action for Parabens.
The primary mechanisms include the disruption of membrane transport processes, which can affect the osmotic balance of the cell. Additionally, parabens may inhibit the synthesis of DNA and RNA, as well as interfere with the function of essential enzymes like ATPases and phosphotransferases.
Formaldehyde-Releasers
These compounds act by slowly releasing formaldehyde, which is a potent antimicrobial agent.
Figure 5. Mechanism of Action for Formaldehyde-Releasers.
The released formaldehyde can cross-link with proteins and nucleic acids within the microbial cell, leading to the inactivation of essential enzymes and disruption of cellular functions, ultimately resulting in cell death. The slow-release mechanism helps to maintain a low but effective concentration of formaldehyde over time.
Conclusion
This guide provides a comparative framework for evaluating the antimicrobial activity of this compound against Glycerol Monolaurate, parabens, and formaldehyde-releasers. While this compound shows promise as a broad-spectrum antimicrobial, the current lack of quantitative experimental data limits a direct performance comparison with the other well-characterized agents. Glycerol Monolaurate demonstrates potent bactericidal activity, particularly against Gram-positive bacteria, by disrupting the cell membrane. Parabens exhibit a broader but in some cases less potent activity through multiple mechanisms. Formaldehyde-releasers provide a sustained antimicrobial effect through the slow liberation of formaldehyde.
For researchers and drug development professionals, the choice of an antimicrobial agent will depend on the specific application, target microorganisms, and desired efficacy. Further research to quantify the antimicrobial activity of this compound is crucial to fully assess its potential and position it within the existing landscape of antimicrobial agents. The experimental protocols and mechanistic diagrams provided herein offer a foundation for such future investigations and for the informed selection of appropriate antimicrobial compounds.
References
- 1. Biochemical and Antioxidant Properties as well as Antimicrobial and Antibiofilm Activities of Allium scorodoprasum subsp. jajlae (Vved.) Stearn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Antibacterial Synergy of Glycerol Monolaurate and Aminoglycosides in Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Glycerol Monolaurate Antibacterial Activity in Broth and Biofilm Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Commonly Used Cosmetic Preservatives on Healthy Human Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ueno-fc.co.jp [ueno-fc.co.jp]
- 8. Ex vivo anti-microbial efficacy of various formaldehyde releasers against antibiotic resistant and antibiotic sensitive microorganisms involved in infectious keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ex vivo anti-microbial efficacy of various formaldehyde releasers against antibiotic resistant and antibiotic sensitive microorganisms involved in infectious keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycerol Monolaurate Antibacterial Activity in Broth and Biofilm Cultures | PLOS One [journals.plos.org]
- 11. ejournals.eu [ejournals.eu]
- 12. Exposing Salmonella Senftenberg and Escherichia coli Strains Isolated from Poultry Farms to Formaldehyde and Lingonberry Extract at Low Concentrations [mdpi.com]
Spectroscopic Showdown: A Comparative Analysis of Synthetic vs. Natural 2,3-Dihydroxypropyl Acetate
A detailed spectroscopic comparison of synthetically produced and naturally occurring 2,3-dihydroxypropyl acetate reveals identical molecular fingerprints, confirming their structural equivalence. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the analytical data and experimental protocols for both sourcing methods of this versatile glycerol derivative.
This compound, also known as monoacetin, is a compound of interest in various scientific fields. It is found in nature as a secondary metabolite from fungi such as Penicillium commune and has also been identified in plants like Actaea racemosa. Concurrently, it can be readily synthesized in the laboratory through the esterification of glycerol with acetic acid. This guide presents a side-by-side spectroscopic comparison, essential for researchers to confirm the identity and purity of their samples, irrespective of their origin.
Spectroscopic Data Comparison
The primary spectroscopic techniques used to characterize this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented below is a compilation from various spectral databases and is expected to be identical for both pure synthetic and pure natural samples. Any observed differences in spectra would likely be attributable to impurities from the respective sourcing and purification processes.
| Spectroscopic Technique | Synthetic this compound | Natural this compound |
| ¹H NMR (Proton NMR) | Chemical shifts (δ) in ppm: ~2.08 (s, 3H, CH₃), 3.55-3.70 (m, 2H, CH₂OH), 3.85-3.95 (m, 1H, CHOH), 4.05-4.20 (m, 2H, CH₂OAc) | Chemical shifts (δ) in ppm: ~2.08 (s, 3H, CH₃), 3.55-3.70 (m, 2H, CH₂OH), 3.85-3.95 (m, 1H, CHOH), 4.05-4.20 (m, 2H, CH₂OAc) |
| ¹³C NMR (Carbon NMR) | Chemical shifts (δ) in ppm: ~20.8 (CH₃), 63.5 (CH₂OH), 66.0 (CH₂OAc), 70.3 (CHOH), 171.5 (C=O) | Chemical shifts (δ) in ppm: ~20.8 (CH₃), 63.5 (CH₂OH), 66.0 (CH₂OAc), 70.3 (CHOH), 171.5 (C=O) |
| IR (Infrared) Spectroscopy | Characteristic absorption bands (cm⁻¹): ~3380 (broad, O-H stretch), ~2940 (C-H stretch), ~1740 (C=O stretch, ester), ~1240 (C-O stretch, ester), ~1045 (C-O stretch, alcohol) | Characteristic absorption bands (cm⁻¹): ~3380 (broad, O-H stretch), ~2940 (C-H stretch), ~1740 (C=O stretch, ester), ~1240 (C-O stretch, ester), ~1045 (C-O stretch, alcohol) |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 134. Key fragments: m/z 74, 61, 43 | Molecular Ion (M⁺): m/z 134. Key fragments: m/z 74, 61, 43 |
Experimental Protocols
Detailed methodologies for the synthesis and isolation of this compound are crucial for obtaining pure samples for analysis and application.
Synthesis of this compound (Monoacetin)
A common laboratory-scale synthesis involves the direct esterification of glycerol with acetic acid.[1]
Materials:
-
Glycerol (1 mol)
-
Glacial Acetic Acid (1 mol)
-
Acid catalyst (e.g., Amberlyst-15, 2% by weight of reactants)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Distillation setup for purification
Procedure:
-
Combine glycerol, glacial acetic acid, and the acid catalyst in a round-bottom flask equipped with a magnetic stir bar.
-
Attach a reflux condenser and heat the mixture to 110-120 °C with continuous stirring.
-
Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the catalyst from the reaction mixture.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Isolation of Natural this compound from Fungal Culture
The following is a general protocol for the isolation of secondary metabolites from a fungal culture, such as Penicillium commune.
Materials:
-
A pure culture of the desired fungus (e.g., Penicillium commune)
-
Liquid fermentation medium (e.g., Potato Dextrose Broth)
-
Erlenmeyer flasks
-
Shaker incubator
-
Ethyl acetate (extraction solvent)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Inoculate the liquid fermentation medium in Erlenmeyer flasks with the fungal culture.
-
Incubate the flasks on a rotary shaker at the optimal temperature and duration for the specific fungal strain to produce secondary metabolites.
-
After the incubation period, separate the fungal biomass from the culture broth by filtration.
-
Extract the culture broth with an equal volume of ethyl acetate in a separatory funnel. Repeat the extraction three times.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Concentrate the dried extract under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Purify the crude extract using silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to isolate the this compound.
-
Monitor the fractions by TLC and combine the fractions containing the pure compound.
-
Further purify if necessary using techniques like preparative High-Performance Liquid Chromatography (HPLC).
Experimental Workflow and Signaling Pathways
To visualize the logical flow of comparing synthetic and natural this compound, the following diagrams are provided.
Caption: Experimental workflow for the synthesis, isolation, and spectroscopic comparison.
References
Benchmarking 2,3-Dihydroxypropyl Acetate: A Comparative Guide for Solvent Performance in Pharmaceutical Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical factor influencing the efficacy, stability, and bioavailability of pharmaceutical formulations. This guide provides a comparative benchmark of 2,3-Dihydroxypropyl acetate, also known as glyceryl monoacetate or monoacetin, against two commonly used alternative solvents in pharmaceutical preparations: glycerol and propylene glycol. This analysis is based on available experimental data for key performance indicators such as physicochemical properties and solubility of select active pharmaceutical ingredients (APIs).
While direct comparative experimental data for the solubility of common APIs in this compound is limited in publicly available literature, this guide summarizes its known properties and provides detailed experimental protocols to enable researchers to conduct their own comparative studies.
Physicochemical Properties: A Side-by-Side Comparison
A fundamental step in solvent selection is the evaluation of its intrinsic physicochemical properties. These properties dictate the solvent's behavior and its suitability for specific formulation types. The table below presents a summary of key properties for this compound, glycerol, and propylene glycol.
| Property | This compound | Glycerol | Propylene Glycol |
| Synonyms | Glyceryl monoacetate, Monoacetin | Glycerin, 1,2,3-Propanetriol | 1,2-Propanediol |
| CAS Number | 26446-35-5, 106-61-6 | 56-81-5 | 57-55-6 |
| Molecular Formula | C5H10O4 | C3H8O3 | C3H8O2 |
| Molecular Weight | 134.13 g/mol [1] | 92.09 g/mol | 76.09 g/mol |
| Boiling Point | 258 °C[1] | 290 °C | 188.2 °C |
| Melting Point | 3 °C[1] | 17.9 °C | -59 °C |
| Density | 1.21 g/mL[1] | ~1.261 g/cm³ | ~1.036 g/cm³ |
| Flash Point | 145 °C[1] | 160 °C | 99 °C |
| Solubility in Water | Soluble[1] | Miscible | Miscible |
| Solubility in Ethanol | Soluble[1] | Miscible | Miscible |
Comparative Solubility of Active Pharmaceutical Ingredients (APIs)
The primary function of a solvent in many pharmaceutical formulations is to dissolve the API. The following tables summarize the available experimental data on the solubility of two common APIs, Ibuprofen and Paracetamol, in glycerol and propylene glycol.
It is important to note that direct experimental data for the solubility of these specific APIs in this compound was not found in the reviewed literature. this compound is described as a good solvent for basic dyes and has applications in tanning and as a flavor solvent.[2] Its solubility in water and ethanol suggests its potential for a range of pharmaceutical applications.[1]
Ibuprofen Solubility
| Solvent | Solubility |
| Glycerol | 4 mg/g |
| Propylene Glycol | 300 mg/g |
Paracetamol (Acetaminophen) Solubility
| Solvent | Solubility |
| Glycerol | 1:40 (1 g in 40 mL)[3] |
| Propylene Glycol | 1:9 (1 g in 9 mL)[3] |
Experimental Protocols for Comparative Solvent Performance
To facilitate further research and a direct comparison of this compound with other solvents, detailed experimental protocols for determining key performance parameters are provided below.
Protocol 1: Comparative Solubility Assessment of an API
This protocol outlines the equilibrium solubility determination using the shake-flask method, a widely accepted technique for assessing the solubility of a crystalline compound in a solvent.
Objective: To determine and compare the saturation solubility of a given API in this compound, glycerol, and propylene glycol at a specified temperature.
Materials:
-
Active Pharmaceutical Ingredient (API) powder
-
This compound
-
Glycerol
-
Propylene Glycol
-
Vials with screw caps
-
Constant temperature shaker bath
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometric method for API quantification
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solvent Systems: Prepare individual vials containing a fixed volume (e.g., 5 mL) of each solvent: this compound, glycerol, and propylene glycol.
-
Addition of API: Add an excess amount of the API to each vial to ensure that a saturated solution is formed. The excess solid should be visible at the bottom of the vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the vials at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.
-
Sample Collection and Preparation: After the equilibration period, stop the agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant from each vial, avoiding any undissolved solid.
-
Phase Separation (if necessary): Centrifuge the collected supernatant to ensure the complete removal of any suspended solid particles.
-
Dilution: Accurately dilute the clear supernatant with a suitable solvent (in which the API is freely soluble) to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved API.
-
Calculation: Calculate the solubility of the API in each solvent, typically expressed in mg/mL or g/100g .
Data Presentation: The results should be presented in a table comparing the solubility of the API in each of the three solvents.
Caption: Workflow for comparative solubility determination of an API.
Protocol 2: Viscosity Measurement
Objective: To compare the viscosity of this compound, glycerol, and propylene glycol at different temperatures.
Materials:
-
This compound
-
Glycerol
-
Propylene Glycol
-
Viscometer (e.g., rotational viscometer or capillary viscometer)
-
Temperature-controlled water bath
Procedure:
-
Calibrate the viscometer according to the manufacturer's instructions.
-
Place a sample of the first solvent into the viscometer.
-
Allow the sample to equilibrate to the desired temperature using the temperature-controlled water bath.
-
Measure the viscosity of the sample.
-
Repeat the measurement at different temperatures (e.g., 25 °C, 40 °C, 60 °C).
-
Clean the viscometer thoroughly and repeat the procedure for the other two solvents.
Data Presentation: The viscosity data for each solvent at different temperatures should be presented in a table for easy comparison.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between solvent properties and their impact on drug development.
Caption: Impact of solvent properties on drug development.
Conclusion
This compound presents itself as a viable solvent candidate for pharmaceutical applications, with favorable physicochemical properties such as a high boiling point and solubility in common polar solvents. However, a comprehensive performance benchmark is currently hindered by the lack of direct comparative experimental data on its ability to dissolve common APIs when compared to established solvents like glycerol and propylene glycol. The provided experimental protocols are designed to empower researchers to generate this critical data, enabling a more informed and data-driven selection of solvents in the drug development process. Further investigation into the solubility of a wider range of APIs in this compound is warranted to fully elucidate its potential as a pharmaceutical solvent.
References
Cross-Validation of 2,3-Dihydroxypropyl Acetate Quantification: A Comparative Guide to Analytical Platforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different analytical platforms for the quantification of 2,3-dihydroxypropyl acetate, a key chemical intermediate and potential impurity in various pharmaceutical and industrial products. The objective is to offer a framework for cross-validation of analytical methods, ensuring data accuracy, reliability, and comparability across different laboratories and stages of product development. This document outlines detailed experimental protocols, presents a comparative analysis of quantitative data, and visualizes the cross-validation workflow.
Comparative Quantitative Performance
The selection of an analytical platform for the quantification of this compound is contingent on the specific requirements of the study, such as the required sensitivity, selectivity, and sample throughput. The following table summarizes the typical quantitative performance characteristics of three common analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The data presented are representative values to guide the cross-validation process.
| Parameter | GC-MS | LC-MS/MS | qNMR (Quantitative NMR) |
| **Linearity (R²) ** | > 0.995 | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.001 µg/mL | 10 µg/mL |
| Limit of Quantification (LOQ) | 0.05 µg/mL | 0.005 µg/mL | 50 µg/mL |
| Precision (RSD%) | < 10% | < 5% | < 3% |
| Accuracy (Recovery %) | 90-110% | 95-105% | 98-102% |
| Sample Throughput | High | High | Low to Medium |
| Selectivity | High | Very High | Moderate to High |
| Need for Derivatization | Often Required | Not Typically Required | Not Required |
Experimental Protocols
Detailed and standardized experimental protocols are critical for ensuring the reproducibility and validity of analytical results. Below are the methodologies for the quantification of this compound using GC-MS, LC-MS/MS, and qNMR.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation and Derivatization: To increase volatility and thermal stability, derivatization of this compound is typically required for GC-MS analysis.
-
Standard and Sample Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile. Create a series of calibration standards by serial dilution. For sample analysis, dissolve a known quantity of the sample in the same solvent.
-
Derivatization: To 100 µL of the standard or sample solution, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction: Cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization.[1][2]
-
Injection: After cooling to room temperature, inject 1 µL of the derivatized solution into the GC-MS system.
GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Data Acquisition: Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of the derivatized this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity without the need for derivatization.
Sample Preparation:
-
Standard and Sample Preparation: Prepare a stock solution of this compound in a mixture of acetonitrile and water (50:50, v/v). Generate calibration standards through serial dilution. Dissolve the sample in the same solvent mixture.
-
Filtration: Filter the prepared solutions through a 0.22 µm syringe filter before injection.
LC-MS/MS Conditions:
-
LC System: Shimadzu HPLC system or equivalent.[3]
-
Column: Zorbax XDB C18 column (50 mm × 4.6 mm, 3.5 µm) or similar reversed-phase column.[3]
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The specific gradient will depend on the column and system but a typical starting condition could be 95:5 (A:B).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS/MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6470A or Sciex API 4000).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode. The precursor ion would be the protonated molecule [M+H]⁺ of this compound, and product ions would be determined by infusion experiments.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides a direct quantification of the analyte without the need for a calibration curve, using a certified internal standard.
Sample Preparation:
-
Sample and Standard Preparation: Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a vial.
-
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., Deuterium Oxide - D₂O or Dimethyl Sulfoxide-d₆ - DMSO-d₆).[4]
-
Transfer: Transfer the solution to an NMR tube.
NMR Conditions:
-
Spectrometer: Bruker 400 MHz NMR spectrometer or equivalent.
-
Solvent: D₂O or DMSO-d₆.
-
Experiment: ¹H NMR.
-
Parameters:
-
Sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1).
-
Pulse angle of 90 degrees.
-
Acquisition of a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
-
Quantification: The concentration of this compound is calculated using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * Purity_IS
Where:
-
C_analyte = Concentration of the analyte
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the cross-validation process.
Caption: Experimental workflow for cross-validation of this compound quantification.
Caption: Logical relationship of the cross-validation process for analytical methods.
Conclusion
The cross-validation of analytical methods using different platforms is essential for ensuring the quality and reliability of data in research and drug development. For the quantification of this compound, LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for trace-level analysis. GC-MS provides a robust and high-throughput alternative, particularly when derivatization is feasible. qNMR serves as a primary method for accurate quantification and can be used to certify reference standards. By comparing the results from these orthogonal methods, a high degree of confidence in the analytical data can be achieved, leading to a well-characterized and validated quantitative method.
References
A detailed examination of the absorption, distribution, metabolism, and excretion of 2,3-Dihydroxypropyl acetate in comparison to its structurally related compounds, including glycidyl acetate and other glycerol esters.
This guide provides a comprehensive analysis of the toxicokinetic properties of this compound, also known as monoacetin, and contrasts them with related compounds. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these substances is crucial for assessing their potential toxicity and for applications in research and drug development. This comparison highlights the key metabolic pathways that differentiate the relatively benign this compound from compounds that can be metabolized into toxic substances like glycidol.
Executive Summary
This compound is characterized by its straightforward and low-toxicity metabolic pathway. It is primarily hydrolyzed in the body by carboxylesterases into glycerol and acetic acid.[1] Both of these metabolites are endogenous substances that are readily utilized in normal physiological processes, such as the Krebs cycle, and exhibit low toxicity.[1][2]
In contrast, related compounds such as glycidyl acetate and other glycidyl esters undergo a similar hydrolysis, but one of the resulting metabolites is glycidol, a known carcinogen.[3][4] This fundamental difference in metabolic fate is the primary determinant of their distinct toxicological profiles. While this compound is considered to have low acute toxicity, the toxicity of its acetylated counterparts, diacetin and triacetin, appears to increase with the degree of acetylation.[5]
Data Presentation: Comparative Toxicokinetics
The following tables summarize the available quantitative data on the toxicokinetics of this compound and its comparators. A significant data gap exists for detailed toxicokinetic parameters of this compound, underscoring the need for further research.
Table 1: Physical and Chemical Properties
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | This compound | 106-61-6 | C₅H₁₀O₄ | 134.13 |
| Glycidyl acetate | oxiran-2-ylmethyl acetate | 6387-89-9 | C₅H₈O₃ | 116.11 |
| Glycidol | oxiran-2-ylmethanol | 556-52-5 | C₃H₆O₂ | 74.07 |
| Glycerol | Propane-1,2,3-triol | 56-81-5 | C₃H₈O₃ | 92.09 |
Table 2: Acute Oral Toxicity Data in Rodents
| Compound | Species | LD50 (mg/kg) | Reference |
| This compound (Monoacetin) | Rat | ~5500 (subcutaneous) | [5] |
| Mouse | ~3500 (subcutaneous) | [5] | |
| Diacetin | Rat | ~4000 (subcutaneous) | [5] |
| Mouse | ~2500 (subcutaneous) | [5] | |
| Triacetin | Rat | ~2800 (subcutaneous) | [5] |
| Mouse | ~2300 (subcutaneous) | [5] | |
| Glycerol | Rat | 12600 | [6] |
| Mouse | 8700 | [6] |
Table 3: Comparative Toxicokinetic Parameters
| Parameter | This compound | Glycidyl Esters | Glycidol |
| Absorption | Expected to be readily absorbed following oral administration. | Readily absorbed and hydrolyzed in the gastrointestinal tract.[4][7] | Approximately 87-92% absorbed from the gastrointestinal tract in rats.[2] |
| Distribution | Data not available. Metabolites (glycerol and acetate) are widely distributed and utilized by tissues. | Glycidol released from esters is rapidly distributed in the organism.[7] | Widely distributed in the body.[2] |
| Metabolism | Hydrolyzed by carboxylesterases to glycerol and acetic acid.[1] | Hydrolyzed to fatty acids and glycidol.[4][7] | Metabolized via glutathione conjugation and hydrolysis to glycerol.[2] Can also be metabolized to 3-MCPD in rats.[8] |
| Excretion | Metabolites are eliminated primarily as CO₂ and water via respiration and urine after entering central metabolism. | Glycidol metabolites are excreted in urine.[7] | Metabolites excreted in urine.[7] |
| Key Toxic Metabolite | None identified. | Glycidol | Glycidol |
Experimental Protocols
Determination of Acute Oral Toxicity (LD50)
A common method for determining the median lethal dose (LD50) involves the following steps, as adapted from regulatory guidelines[8][9][10][11][12]:
-
Animal Selection: Healthy, young adult rodents (e.g., Wistar rats or BALB/c mice) of a single sex are typically used to minimize variability.[10] Animals are acclimated to laboratory conditions for at least one week.
-
Dose Preparation: The test substance is dissolved or suspended in a suitable vehicle (e.g., corn oil, water).
-
Administration: The substance is administered via oral gavage to fasted animals.[9] A range of dose levels is selected based on preliminary range-finding studies.
-
Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, and 6 hours post-dosing) and then daily for 14 days.[9][10]
-
Data Analysis: The LD50 value, the dose that is lethal to 50% of the animals, is calculated using statistical methods such as the probit analysis.[11]
In Vitro Hydrolysis Assay
To determine the rate of hydrolysis of ester compounds, an in vitro assay can be performed[13][14]:
-
Preparation of Biological Matrix: Blood, plasma, or liver microsome preparations are used as a source of esterase activity.
-
Incubation: The test ester (e.g., this compound) is incubated with the biological matrix at a controlled temperature (e.g., 37°C).
-
Sampling: Aliquots are taken at various time points.
-
Analysis: The concentration of the parent ester and/or the appearance of the hydrolysis products (e.g., glycerol) is quantified using analytical techniques such as gas chromatography-mass spectrometry (GC-MS).
-
Kinetic Analysis: The rate of hydrolysis is determined from the change in concentration over time.
Mandatory Visualization
The following diagrams, generated using Graphviz, illustrate the key metabolic pathways discussed.
References
- 1. researchgate.net [researchgate.net]
- 2. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Toxicological evaluation and preliminary exposure assessment on glycerol monocaprylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Investigation of the Factors Responsible for the Poor Oral Bioavailability of Acacetin in Rats: Physicochemical and Biopharmaceutical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 9. fda.gov [fda.gov]
- 10. enamine.net [enamine.net]
- 11. jocpr.com [jocpr.com]
- 12. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 13. In vitro hydrolysis of methyl acetate, a limitation in application of head-space gas-chromatography in biological monitoring of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling and Prediction of 2,3-Dihydroxypropyl Acetate Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the physicochemical and pharmacokinetic properties of 2,3-dihydroxypropyl acetate, a glycerol derivative with applications as an antimicrobial agent and solvent. In the landscape of drug development and formulation, the selection of excipients and solvents is critical to ensure the safety, efficacy, and stability of the final product. This document presents a compilation of experimentally determined and in silico predicted properties of this compound, alongside a comparison with common alternative solvents: propylene glycol, glycerol formal, and diethylene glycol monoethyl ether (Transcutol®). The data is intended to assist researchers in making informed decisions during early-stage drug development.
Executive Summary
This compound, also known as monoacetin, is a water-soluble, biodegradable solvent. This guide outlines its key physicochemical properties, including molecular weight, boiling point, density, and LogP, and compares them with those of propylene glycol, glycerol formal, and Transcutol®. While experimental data for some properties of this compound are available, in silico modeling provides a valuable tool for predicting a broader range of ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters, which are crucial for early-stage drug candidate assessment. The use of computational models, such as quantitative structure-activity relationship (QSAR) models, is becoming increasingly prevalent in drug discovery to reduce the time and cost associated with experimental testing.
Comparison of Physicochemical Properties
The selection of a suitable solvent or excipient is often guided by its physicochemical properties. The following table summarizes the key experimental and predicted properties of this compound and its alternatives.
| Property | This compound (Monoacetin) | Propylene Glycol | Glycerol Formal | Diethylene Glycol Monoethyl Ether (Transcutol®) |
| Molecular Formula | C5H10O4 | C3H8O2 | C4H8O3 | C6H14O3 |
| Molecular Weight ( g/mol ) | 134.13[1][2] | 76.09[3] | 104.10[4] | 134.17 |
| Boiling Point (°C) | 258[1] | 188.2[5] | 191-195[4] | 196 |
| Density (g/cm³ at 20°C) | 1.206[1] | 1.036[5] | 1.215[4] | 0.989 |
| LogP (Octanol-Water Partition Coefficient) | -1.0 (Predicted)[2] | -0.92 (Experimental)[6] | -0.6 (Predicted) | -0.5 (Experimental)[7] |
| Water Solubility | Soluble[1] | Miscible[5] | Soluble[4] | Miscible |
In Silico ADME-Tox Profile of this compound
Conceptual In Silico Prediction Workflow:
The following diagram illustrates a typical workflow for the in silico prediction of chemical properties and subsequent experimental validation.
Caption: Workflow for in silico prediction and experimental validation.
Detailed Experimental Protocols
Accurate experimental data is essential for validating in silico models. Below are detailed methodologies for determining key physicochemical properties.
Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
The shake-flask method is a classical and widely accepted technique for determining the LogP of a substance.
Protocol:
-
Preparation of Phases: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) by shaking them together for 24 hours, followed by separation.
-
Standard Solutions: Prepare a stock solution of the test substance (this compound) in the more soluble phase. Create a series of standard solutions of known concentrations from the stock solution.
-
Partitioning:
-
Add a known volume of the stock solution to a separation funnel.
-
Add a known volume of the other phase to the funnel. The phase ratio is typically varied (e.g., 1:1, 1:2, 2:1).
-
Shake the funnel vigorously for a predetermined time (e.g., 5-10 minutes) to allow for partitioning of the solute between the two phases.
-
Allow the phases to separate completely. Centrifugation may be used to aid separation.
-
-
Analysis:
-
Carefully separate the two phases.
-
Determine the concentration of the test substance in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the substance in the octanol phase to its concentration in the aqueous phase. LogP is the logarithm (base 10) of P.
Determination of Aqueous Solubility
Protocol:
-
Sample Preparation: Add an excess amount of the test substance (this compound) to a known volume of purified water (or buffer) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation. Ensure that the temperature is maintained during this step.
-
Analysis: Determine the concentration of the dissolved substance in the clear aqueous phase using a validated analytical method (e.g., HPLC, gravimetric analysis after solvent evaporation).
-
Result: The solubility is expressed as the concentration of the saturated solution (e.g., in g/L or mol/L).
Signaling Pathways and Logical Relationships
The decision-making process in drug formulation involves considering the interplay between a compound's intrinsic properties and the desired characteristics of the final product. The following diagram illustrates the logical relationships influencing the selection of a solvent like this compound.
Caption: Decision-making flowchart for solvent selection in formulation.
Conclusion
This guide provides a foundational comparison of this compound with other commonly used pharmaceutical solvents. The presented data highlights the importance of integrating both experimental and in silico approaches for a comprehensive evaluation of formulation components. While this compound presents a viable option with favorable properties such as water solubility and a predicted low LogP, the choice of the most suitable excipient will ultimately depend on the specific requirements of the active pharmaceutical ingredient and the intended dosage form. Further experimental validation of in silico predicted ADME-Tox properties is recommended for a complete risk assessment.
References
- 1. chembk.com [chembk.com]
- 2. (2R)-2,3-Dihydroxypropyl acetate | C5H10O4 | CID 6993818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. britannica.com [britannica.com]
- 4. Glycerol Formal [drugfuture.com]
- 5. Propylene glycol | 57-55-6 [chemicalbook.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Skin Penetration and Permeation Properties of Transcutol®—Neat or Diluted Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,3-Dihydroxypropyl Acetate: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical waste. This guide provides detailed, step-by-step procedures for the proper disposal of 2,3-Dihydroxypropyl acetate, a common reagent in research and development.
For the safe and compliant disposal of this compound, it is essential to treat it as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. Adherence to institutional and local regulations is mandatory.
Immediate Safety Precautions
Before beginning any disposal-related activities, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.
1. Waste Collection:
-
Designate a specific, chemically resistant container for the collection of this compound waste. This container should be in good condition and have a secure, leak-proof lid.
-
Clearly label the container as "Hazardous Waste: this compound".
2. Handling Spills and Residues:
-
For small spills or residual amounts in containers, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent (e.g., Chemizorb®) to soak up the liquid.[1]
-
Carefully scoop the absorbed material and place it into the designated hazardous waste container.
3. Container Management:
-
Do not overfill the waste container; it is advisable to leave at least 10% headspace to accommodate vapor expansion.
-
Keep the waste container tightly closed when not in use.
4. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.
-
This storage area should be away from incompatible materials, heat, sparks, and open flames.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
All waste must be handled in accordance with local, state, and federal regulations.[2]
-
The final disposal will likely involve incineration at an approved waste disposal plant.
Experimental Protocols Cited:
The procedures outlined above are based on standard laboratory safety protocols and information typically found in Safety Data Sheets (SDS) for esters and related chemical compounds. The primary experimental protocol is the absorption of the chemical onto an inert substance to convert the liquid waste into a solid form that is safer to handle and transport for final disposal.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 2,3-Dihydroxypropyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 2,3-Dihydroxypropyl acetate (CAS No. 106-61-6), also known as glycerol monoacetate. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance within the laboratory environment.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on general safety guidelines for similar chemicals.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Chemical safety goggles or a face shield worn over goggles. | Protects against splashes which could cause eye irritation. |
| Hands | Nitrile or Neoprene gloves. | Provides a barrier against skin contact. It is crucial to inspect gloves for any signs of degradation or perforation before use. |
| Body | A knee-length laboratory coat. | Protects skin and personal clothing from spills. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if vapors or mists are generated and ventilation is inadequate. | Prevents inhalation of potentially irritating vapors or mests. |
| Feet | Closed-toe shoes. | Protects feet from accidental spills. |
Quantitative Data for PPE Selection
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound minimizes the risk of exposure and accidents.
1. Preparation and Engineering Controls:
-
Ensure a calibrated eyewash station and safety shower are readily accessible.
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when heating the substance or if there is a potential for aerosol generation.
-
Confirm that all necessary PPE is available and in good condition.
2. Handling the Chemical:
-
Don the appropriate PPE as outlined in the table above.
-
Carefully open the container, avoiding splashes or creating aerosols.
-
Dispense the required amount of the chemical using appropriate laboratory equipment (e.g., pipette, graduated cylinder).
-
Keep the container tightly closed when not in use.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
3. Emergency Procedures:
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
4. Spill Response:
-
Minor Spill:
-
Alert others in the area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.
-
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Major Spill:
-
Evacuate the immediate area.
-
Alert your institution's emergency response team.
-
Prevent entry into the affected area.
-
Provide the emergency response team with the Safety Data Sheet for this compound.
-
III. Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
All waste materials contaminated with this compound, including unused chemical, absorbent materials from spills, and contaminated disposable PPE, must be collected in a designated hazardous waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene) and have a tight-fitting lid.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
2. Storage of Waste:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Keep the container closed at all times, except when adding waste.
3. Final Disposal:
-
The disposal of this compound waste must be handled by a licensed professional waste disposal service.
-
Do not dispose of this compound down the drain or in regular trash.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Experimental Protocol for Disposal:
Detailed experimental protocols for the in-lab neutralization or chemical treatment of this compound waste are not recommended for general laboratory practice. The most reliable and compliant method of disposal is through a certified hazardous waste management company. These companies have the expertise and facilities to handle chemical waste in accordance with all federal, state, and local regulations.
IV. Visual Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
